Product packaging for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one(Cat. No.:CAS No. 23947-41-3)

5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Cat. No.: B187699
CAS No.: 23947-41-3
M. Wt: 219.24 g/mol
InChI Key: BUHDAIGNGIXQJO-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methylquinolin-2(1H)-one (CAS 23947-41-3) is a synthetic small molecule belonging to the hydroquinolone class of organic compounds. This compound has been identified as a potent inhibitor of Quinone Reductase 2 (QR2 or NQO2), a cytosolic FAD-dependent flavoenzyme . QR2 is expressed in various organs, including the heart, liver, and kidney, and is known for its unique relationship with quinoline-containing compounds and its classification as the third melatonin receptor binding site (MT3) . Inhibition of QR2 is a targeted mechanism in research areas concerning chemoprevention and certain neurological disorders . The compound was developed and studied as a key analogue of the natural product casimiroin, with research indicating its potential to inhibit carcinogenesis . Its mechanism of action involves binding to the QR2 enzyme, thereby interfering with its catalytic reduction of quinones, which may protect cells from reactive quinone species . X-ray crystallography studies have provided insight into this mechanism by resolving the structure of QR2 in complex with this compound and related analogues . With a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, it is supplied for research applications only . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B187699 5,8-Dimethoxy-4-methylquinolin-2(1H)-one CAS No. 23947-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHDAIGNGIXQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C(C=CC(=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296530
Record name 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23947-41-3
Record name NSC109761
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one from Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is primarily achieved through the application of the Knorr quinoline synthesis, a classic and reliable method for the preparation of 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) from β-ketoanilides. This guide details the synthetic pathway, experimental protocols, and relevant data.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. Their applications span various therapeutic areas, including anticancer, antibacterial, and antiviral agents. The specific substitution pattern of this compound makes it an attractive building block for the development of novel pharmaceutical candidates. The synthesis of this target molecule from a substituted aniline, namely 2,5-dimethoxyaniline, is a key process for accessing this important scaffold.

Synthetic Pathway

The synthesis of this compound from 2,5-dimethoxyaniline is a two-step process:

  • Formation of the β-ketoanilide intermediate: 2,5-Dimethoxyaniline is reacted with a suitable acetoacetylating agent, such as ethyl acetoacetate or diketene, to form the key intermediate, N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

  • Knorr Cyclization: The β-ketoanilide intermediate undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong acid, typically sulfuric acid or polyphosphoric acid, to yield the target quinolin-2(1H)-one.[1][2]

The overall reaction scheme is depicted below:

Synthesis of this compound cluster_0 Step 1: Formation of β-Ketoanilide cluster_1 Step 2: Knorr Cyclization Aniline 2,5-Dimethoxyaniline Intermediate N-(2,5-dimethoxyphenyl)-3-oxobutanamide Aniline->Intermediate Acetoacetylation AcetoacetylatingAgent Ethyl Acetoacetate or Diketene AcetoacetylatingAgent->Intermediate Intermediate_ref N-(2,5-dimethoxyphenyl)-3-oxobutanamide CyclizingAgent H₂SO₄ or PPA Product This compound CyclizingAgent->Product Intermediate_ref->Product Intramolecular Cyclization

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Method A: Using Ethyl Acetoacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxyaniline (1 equivalent) in a minimal amount of a high-boiling inert solvent such as xylene or toluene.

  • Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a solid.

Method B: Using Diketene

  • Reaction Setup: Dissolve 2,5-dimethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene in a round-bottom flask.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add diketene (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexanes to remove any unreacted starting material. The crude product is then purified by recrystallization as described in Method A.

Step 2: Synthesis of this compound (Knorr Cyclization)
  • Reaction Setup: In a flask suitable for heating viscous liquids, place N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1 equivalent).

  • Addition of Cyclizing Agent: Carefully add concentrated sulfuric acid (typically 5-10 equivalents by weight) or polyphosphoric acid (PPA) to the β-ketoanilide with stirring. The mixture will become viscous.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for 1-2 hours. The color of the mixture will typically darken. The progress of the cyclization can be monitored by taking small aliquots, quenching with water, and analyzing by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
2,5-Dimethoxyaniline2,5-DimethoxyanilineC₈H₁₁NO₂153.1883-84102-56-7
N-(2,5-dimethoxyphenyl)-3-oxobutanamideN-(2,5-dimethoxyphenyl)-3-oxobutanamideC₁₂H₁₅NO₄237.2553-566375-27-5
This compoundthis compoundC₁₂H₁₃NO₃219.24248-25023947-41-3
Reaction Step Typical Reagents & Conditions Typical Yield (%)
1. β-Ketoanilide Formation 2,5-Dimethoxyaniline, Ethyl Acetoacetate, Reflux70-90
2. Knorr Cyclization N-(2,5-dimethoxyphenyl)-3-oxobutanamide, H₂SO₄, 80-100 °C60-80

Signaling Pathways and Logical Relationships

The Knorr quinoline synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the logical flow of this key cyclization step.

Knorr_Cyclization_Mechanism Start N-(2,5-dimethoxyphenyl)-3-oxobutanamide Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation H⁺ Electrophile Formation of Electrophilic Acylium Ion Intermediate Protonation->Electrophile EAS Intramolecular Electrophilic Aromatic Substitution Electrophile->EAS Intermediate_Carbocation Carbocation Intermediate (Sigma Complex) EAS->Intermediate_Carbocation Deprotonation Deprotonation to Restore Aromaticity Intermediate_Carbocation->Deprotonation -H⁺ Dehydration Dehydration to form the Quinolinone Ring Deprotonation->Dehydration Product This compound Dehydration->Product -H₂O

Figure 2: Mechanism of the Knorr quinoline cyclization.

Conclusion

The synthesis of this compound from 2,5-dimethoxyaniline via the Knorr quinoline synthesis is a robust and efficient method. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The straightforward nature of the reactions and the availability of the starting materials make this a practical route for accessing this important heterocyclic scaffold.

References

5,8-Dimethoxy-4-methylquinolin-2(1H)-one mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Quinolone Derivative

Audience: Researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific mechanism of action of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in biological systems. While the quinolinone scaffold is a common motif in many biologically active compounds, experimental data detailing the specific cellular targets, signaling pathways, and pharmacological effects of this particular molecule are not present in the accessible scientific literature.

This document aims to provide a foundational understanding of this compound based on available data and the known biological activities of structurally related molecules. The absence of specific experimental results for this compound necessitates a broader perspective, drawing potential parallels from similar chemical entities to suggest possible avenues for future research.

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This information is crucial for any experimental design, including solubility, formulation, and preliminary assessment of its drug-like properties.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem
Molecular Weight 219.24 g/mol PubChem
CAS Number 23947-41-3PubChem
Appearance Not specified-
Solubility Not specified-
LogP Not specified-

Potential Biological Activities of the Quinolone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While direct evidence for this compound is unavailable, the activities of related compounds can inform potential areas of investigation.

  • Anticancer Activity: Many quinolinone derivatives have been investigated for their potential as anticancer agents. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases, or interference with DNA replication and repair processes.

  • Enzyme Inhibition: The quinolone structure is known to interact with various enzymes. A structurally similar compound, 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, has been listed as an inhibitor of Ribosyldihydronicotinamide dehydrogenase [quinone]. This suggests that this compound could potentially target oxidoreductases, though this requires experimental validation.

  • Central Nervous System (CNS) Activity: Certain quinolinone derivatives have shown activity in the central nervous system, for example, by modulating neurotransmitter receptors.

Suggested Future Experimental Workflows

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed for researchers interested in investigating this compound.

experimental_workflow cluster_synthesis Compound Acquisition cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization Purity & Identity Confirmation cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) characterization->cell_viability target_screening Broad Target Screening (e.g., Kinase Panel) characterization->target_screening dose_response Dose-Response & IC50 Determination cell_viability->dose_response Identified Active Cell Lines target_validation Direct Target Engagement Assays (e.g., SPR, CETSA) target_screening->target_validation Potential Targets Identified pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) dose_response->pathway_analysis pathway_analysis->target_validation

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway Involvement

Based on the activities of other quinolinone derivatives, one could hypothesize the involvement of this compound in a generic cell survival signaling pathway. The following diagram illustrates a hypothetical scenario where the compound inhibits a key kinase, leading to downstream effects on cell proliferation and survival. It must be stressed that this is a speculative model and requires experimental verification.

hypothetical_pathway compound 5,8-Dimethoxy-4-methyl- quinolin-2(1H)-one kinase Protein Kinase (Hypothetical Target) compound->kinase Inhibits (Hypothesized) receptor Growth Factor Receptor receptor->kinase Activates downstream Downstream Effector kinase->downstream Phosphorylates proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Conclusion and Call for Research

This compound represents a chemical entity with potential for biological activity based on its structural class. However, a thorough investigation into its mechanism of action is currently absent from the scientific literature. This guide serves to highlight this knowledge gap and provide a structured framework for future research. The scientific community is encouraged to undertake the necessary experimental work to uncover the pharmacological profile of this compound, which may hold promise for future therapeutic applications. Without such data, any discussion of its mechanism of action remains speculative.

The Diverse Biological Landscape of Quinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as potent therapeutic agents against a wide array of diseases. This technical guide provides an in-depth review of the significant biological activities of quinolinone derivatives, with a focus on their anticancer, antibacterial, and antiviral properties. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for foundational assays are provided. Furthermore, key mechanisms of action are visually represented through signaling pathway and workflow diagrams.

Anticancer Activity: Targeting the Machinery of Cell Division

Quinolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably the inhibition of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinolinone derivatives against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDCancer Cell LineActivity (µM)Reference
12e MGC-803 (Gastric)IC50: 1.38[1]
HCT-116 (Colon)IC50: 5.34[1]
MCF-7 (Breast)IC50: 5.21[1]
4c K-562 (Leukemia)GI50: 7.72[2]
MOLT-4 (Leukemia)GI50: 8.17[2]
HOP-92 (Lung)GI50: 2.37[2]
SNB-75 (CNS)GI50: 2.38[2]
RXF 393 (Renal)GI50: 2.21[2]
HS 578T (Breast)GI50: 2.38[2]
13e PC-3 (Prostate)GI50: 2.61[3]
KG-1 (Leukemia)GI50: 3.56[3]
13f PC-3 (Prostate)GI50: 4.73[3]
KG-1 (Leukemia)GI50: 4.88[3]
13h PC-3 (Prostate)GI50: 4.68[3]
KG-1 (Leukemia)GI50: 2.98[3]
6a MDA-MB-468 (TNBC)IC50: 2.5-5[4]
6b MDA-MB-468 (TNBC)IC50: 2.5-5[4]
6d MDA-MB-468 (TNBC)IC50: 2.5-5[4]
6f MDA-MB-468 (TNBC)IC50: 2.5-5[4]

TNBC: Triple-Negative Breast Cancer

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer quinolinone derivatives exert their effect by targeting tubulin.[5][6] Tubulin dimers (α and β) polymerize to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of this process disrupts the cell cycle, typically leading to arrest in the G2/M phase, and ultimately triggers apoptosis.[6]

Tubulin_Inhibition_Pathway Quinolinone_Derivative Quinolinone Derivative Tubulin_Dimers α/β-Tubulin Dimers Quinolinone_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Quinolinone_Derivative->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubule_Dynamics Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Quinolinone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed Cells in 96-well Plate Compound_Addition Add Quinolinone Derivatives Cell_Culture->Compound_Addition Incubation_24_72h Incubate (24-72h) Compound_Addition->Incubation_24_72h MTT_Addition Add MTT Solution Incubation_24_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Formazan_Solubilization Read_Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of quinolinone derivatives using the MTT assay.

Antibacterial Activity: Disrupting Bacterial DNA Replication

Fluoroquinolones, a major class of quinolone derivatives, are widely used as broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[10][11]

Quantitative Antibacterial Activity Data

The following table presents the in vitro antibacterial activity of selected quinolinone derivatives against various bacterial strains, expressed as MIC (Minimum Inhibitory Concentration) values.

Compound IDBacterial StrainActivity (µg/mL)Reference
7f M. tuberculosisMIC: 1.95-15.62[12]
Various bacteria & fungiMIC: 1.95-15.62[12]
7a, 7d, 7p, 7q M. tuberculosis (drug-sensitive & resistant)MIC: 3.90-15.62[12]
93a-c S. aureusMIC: 2[13]
E. coliMIC: 2[13]
11 S. aureusMIC: 6.25[13]
63b, 63f, 63h, 63i, 63l E. coliMIC: 100[13]
43a Various bacteriaMIC: 0.62[13]
7 E. coli ATCC25922MIC: 2[14]
S. aureus (MRSA)MIC: 2[14]
16, 17, 18 S. pneumoniae ATCC 49619MIC: ≤ 0.008[14]
37 M. tuberculosis (drug-resistant)MIC: 0.08-0.31[14]
38 M. tuberculosis (drug-resistant)MIC: 0.16-0.31[14]
7b S. aureusMIC: 2[15]
M. tuberculosis H37RvMIC: 10[15]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones target the bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[10][11] These enzymes are crucial for relieving topological stress in DNA during replication. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.[11]

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Gram-negative) Supercoiled_DNA->DNA_Gyrase unwinds Topoisomerase_IV Topoisomerase IV (Gram-positive) Supercoiled_DNA->Topoisomerase_IV decatenates Relaxed_DNA Relaxed & Replicated DNA DNA_Gyrase->Relaxed_DNA DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Inhibition leads to Topoisomerase_IV->Relaxed_DNA Topoisomerase_IV->DNA_Breaks Inhibition leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, causing DNA damage and bacterial death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18][19]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the quinolinone derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity: A Growing Area of Investigation

Quinolinone and its parent structure, quinoline, have also been investigated for their antiviral properties against a range of viruses. The mechanisms of action can be diverse, from inhibiting viral entry to interfering with viral replication enzymes.

Quantitative Antiviral Activity Data

The following table highlights the in vitro antiviral activity of selected quinoline and isoquinolone derivatives, with EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values provided.

Compound IDVirusCell LineActivity (µM)Reference
Chloroquine HCoV-OC43HELEC50: 0.12-12[20]
Hydroxychloroquine HCoV-OC43HELEC50: 0.12-12[20]
17 DENV-2BHK-21EC50: 3.9[21]
18 DENV-2BHK-21EC50: 9.2[21]
19 DENV-2IC50: 0.81[21]
24a CV-B5EC50: 0.09[21]
30 (derivatives) Varicella Zoster VirusEC50: 5.4-13.6[21]
Human CytomegalovirusEC50: 8.94-13.2[21]
141a Zika VirusSI: 243[22]
21 Influenza A & BMDCKEC50: 9.9-18.5[23][24]
CC50: >300[23][24]

SI: Selectivity Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[25][26][27]

  • Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinolinone derivative for 1 hour.

  • Infection: Infect the cell monolayer with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Plaque_Reduction_Assay_Workflow Cell_Monolayer Prepare Cell Monolayer Infection Infect Cells Cell_Monolayer->Infection Virus_Compound_Mix Prepare Virus + Compound Dilutions Virus_Compound_Mix->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation_Plaques Incubate for Plaque Formation Overlay->Incubation_Plaques Staining_Counting Stain and Count Plaques Incubation_Plaques->Staining_Counting Calculate_EC50 Calculate EC50 Staining_Counting->Calculate_EC50

Caption: Workflow of the plaque reduction assay for evaluating antiviral activity.

Conclusion

The quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the versatility of this chemical entity in targeting a range of biological processes, from cell division in cancer to DNA replication in bacteria and various stages of the viral life cycle. The provided quantitative data, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of quinolinone-based compounds for clinical applications.

References

Crystal Structure of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the single-crystal X-ray structure of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one has not been reported. The information available is primarily related to its chemical properties and its presence as a ligand in protein-bound structures, rather than the crystal structure of the isolated compound itself.

This technical guide will, therefore, outline the methodologies and data presentation that would be standard for a complete crystallographic analysis of this compound, should the data become available. This document serves as a template for the expected experimental protocols, data tables, and visualizations that are crucial for researchers in the field of drug development and materials science.

Introduction to Quinolinone Scaffolds

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Their planar structure and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make them privileged scaffolds in medicinal chemistry. The specific substitutions on the quinolinone ring, such as the methoxy and methyl groups in this compound, play a crucial role in modulating their physicochemical properties and biological targets.

A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design, polymorphism studies, and understanding structure-activity relationships (SAR). X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and predicting the behavior of the molecule in a biological environment.

Experimental Protocols

A detailed experimental section is fundamental to the reproducibility and validation of scientific findings. The following outlines a standard protocol for the synthesis, crystallization, and crystallographic analysis of a novel quinolinone derivative.

Synthesis of this compound

A generalized synthetic route would be detailed here, including reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). Characterization data confirming the identity and purity of the synthesized compound, such as ¹H NMR, ¹³C NMR, and mass spectrometry, would also be presented.

Single Crystal Growth

The growth of high-quality single crystals is a critical and often challenging step in crystal structure determination. A typical procedure would involve:

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures to find a system in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation of a saturated solution of the compound at a constant temperature is a common and effective method. Other techniques include vapor diffusion and slow cooling.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following is a standard workflow for X-ray data collection and structure solution:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

Quantitative data from a crystallographic study are typically summarized in structured tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details (Placeholder for a typical data table)

Parameter Value
Empirical formula C₁₂H₁₃NO₃
Formula weight 219.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a = x Å, α = 90°
b = y Å, β = z°
c = w Å, γ = 90°
Volume V ų
Z e.g., 4
Density (calculated) ρ g/cm³
Absorption coefficient μ mm⁻¹
F(000) e.g., 464
Crystal size x x y x z mm³
Theta range for data collection θ_min to θ_max°
Reflections collected N_coll
Independent reflections N_indep [R(int) = R]
Completeness to theta e.g., 99.9%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters d / r / p
Goodness-of-fit on F² GOF
Final R indices [I>2σ(I)] R1 = R₁, wR2 = wR₂
R indices (all data) R1 = R₁_all, wR2 = wR₂_all

| Largest diff. peak and hole| e and -e e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) (Placeholder for a typical data table)

Atom 1 Atom 2 Length (Å)
O1 C2 e.g., 1.24
N1 C2 e.g., 1.38
N1 C8a e.g., 1.40
C4 C4a e.g., 1.42
O5 C5 e.g., 1.37

| O8 | C8 | e.g., 1.36 |

Table 3: Selected Bond Angles (°) (Placeholder for a typical data table)

Atom 1 Atom 2 Atom 3 Angle (°)
C2 N1 C8a e.g., 123.4
O1 C2 N1 e.g., 121.5
C3 C4 C4a e.g., 120.1

| C5 | C5a | C8a | e.g., 118.9|

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow is essential for conveying complex processes in a concise manner. The following diagram illustrates a typical workflow for crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Deposition synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystal_growth Single Crystal Growth (Slow Evaporation) solvent_screening->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis & Visualization structure_refinement->data_analysis cif_deposition Deposition of CIF File (e.g., CCDC) data_analysis->cif_deposition

A generalized workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for the experimental and analytical procedures that would be necessary for its elucidation. The synthesis, crystallization, and X-ray diffraction analysis, coupled with clear and standardized data presentation, are the cornerstones of modern structural chemistry. For researchers in drug discovery, obtaining such crystallographic data is a critical step in understanding the molecular properties that govern biological activity and in the rational design of new therapeutic agents. Future work should focus on obtaining single crystals of this compound to provide the empirical data needed to complete this technical profile.

Unveiling the Therapeutic Potential of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dimethoxy-4-methylquinolin-2(1H)-one, a synthetic quinolinone derivative, has emerged as a compound of interest in medicinal chemistry. The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its interaction with key biological macromolecules and the signaling pathways it may modulate.

Core Data Summary

While specific quantitative bioactivity data for this compound is not extensively available in publicly accessible databases, its direct interaction with a key metabolic enzyme has been structurally elucidated.

Compound NameSynonym(s)Direct Protein TargetPDB Entry
This compoundMZX, CHEMBL493174, NSC-109761NQO13NHS

Table 1: Core Data for this compound

Potential Therapeutic Targets

The primary identified therapeutic target for this compound is NAD(P)H Quinone Dehydrogenase 1 (NQO1) . This has been confirmed through X-ray crystallography, where the compound (under the ligand code MZX) was found to be co-crystallized with human NQO1[1][2]. NQO1 is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and related compounds.

NQO1 as an Anticancer Target

NQO1 is overexpressed in a variety of solid tumors, including breast, lung, pancreatic, and colon cancers.[3][4][5] This overexpression is often associated with the stabilization of the p53 tumor suppressor protein.[3] The inhibition of NQO1 in cancer cells can lead to several antitumor effects:

  • Disruption of Redox Homeostasis: Inhibition of NQO1 can disrupt the delicate redox balance in cancer cells, which already exhibit high levels of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death.

  • Sensitization to Chemotherapy: NQO1 can bioactivate certain chemotherapeutic agents. However, its inhibition can also sensitize cancer cells to other therapies by preventing the detoxification of quinone-containing drugs.[3]

  • Destabilization of Oncoproteins: NQO1 has been shown to protect certain oncoproteins from degradation. Its inhibition could therefore lead to the destabilization of these proteins and a reduction in tumor cell proliferation.

NQO1 in Inflammation

The role of NQO1 in inflammation is complex and appears to be context-dependent. NQO1 is known to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[6] Studies have shown that NQO1 can modulate inflammatory signaling pathways, and its deficiency has been linked to increased inflammation in some models.[7][8] Therefore, the inhibition of NQO1 by this compound could potentially exacerbate inflammatory responses in certain conditions. However, it is also plausible that in specific inflammatory diseases where NQO1 activity contributes to pathology, its inhibition could be beneficial. Further research is required to elucidate the precise effects of inhibiting NQO1 in different inflammatory contexts.

Signaling Pathways

Based on the known functions of NQO1, the therapeutic effects of this compound are likely mediated through the modulation of the following signaling pathways:

  • Oxidative Stress Response Pathway: By inhibiting NQO1, the compound can directly impact the cellular machinery responsible for managing oxidative stress.

  • p53 Signaling Pathway: Given NQO1's role in stabilizing p53, its inhibition could lead to decreased p53 levels and activity, which would have significant implications for cell cycle control and apoptosis in cancer.

  • Inflammatory Signaling Pathways (e.g., NF-κB): NQO1 has been shown to interact with and modulate key inflammatory signaling pathways. Inhibition of NQO1 could therefore influence the activity of transcription factors like NF-κB, which are central to the inflammatory response.

Signaling_Pathways cluster_0 This compound cluster_1 Direct Target cluster_2 Downstream Effects Compound This compound NQO1 NQO1 Compound->NQO1 Inhibition Oxidative_Stress Increased Oxidative Stress NQO1->Oxidative_Stress p53_Modulation p53 Pathway Modulation NQO1->p53_Modulation Inflammation_Modulation Inflammatory Pathway Modulation NQO1->Inflammation_Modulation

Figure 1: Potential signaling pathways affected by this compound.

Experimental Protocols

NQO1 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of NQO1.

Materials:

  • Purified recombinant human NQO1 enzyme

  • NADPH (cofactor)

  • Menadione (substrate)

  • WST-1 (a water-soluble tetrazolium salt that is reduced to a formazan dye)

  • Dicoumarol (a known NQO1 inhibitor, as a positive control)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include wells with only solvent (negative control) and wells with dicoumarol (positive control).

  • Add the NQO1 enzyme to all wells except for the blank.

  • Initiate the reaction by adding a mixture of NADPH and menadione.

  • Immediately add WST-1 to all wells.

  • Measure the absorbance at 440 nm kinetically over a period of time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • The rate of formazan dye formation is proportional to the NQO1 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

NQO1_Inhibition_Assay A Prepare Reagents (Enzyme, Compound, Substrates) B Dispense into 96-well Plate A->B C Incubate at 37°C B->C D Measure Absorbance at 440 nm C->D E Calculate IC50 Value D->E

References

The Quinolinone Scaffold: A Journey from Antibacterial Pioneer to Diverse Therapeutic Hope

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolinone core, a bicyclic heterocyclic aromatic organic compound, has carved a significant niche in the landscape of medicinal chemistry. Initially recognized for its potent antibacterial properties, the versatility of the quinolinone scaffold has led to the discovery and development of compounds with a broad spectrum of therapeutic applications, including antiviral, anticancer, and cystic fibrosis treatments. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of quinolinone compounds, with a focus on their mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

A Serendipitous Discovery and the Dawn of a New Antibacterial Class

The story of quinolinones in medicine begins with a serendipitous discovery in the early 1960s. During the synthesis of the antimalarial drug chloroquine, a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was isolated and found to possess modest antibacterial activity. This led to the development of the first-generation quinolone, nalidixic acid, which was introduced for the treatment of urinary tract infections.[1]

The subsequent evolution of quinolones is a testament to the power of medicinal chemistry in optimizing a lead compound. The introduction of a fluorine atom at the C6 position and a piperazine ring at the C7 position of the quinolinone core marked a significant breakthrough, giving rise to the second-generation fluoroquinolones. This structural modification dramatically expanded the antibacterial spectrum to include both Gram-negative and some Gram-positive bacteria.[1] Further modifications led to the development of third- and fourth-generation fluoroquinolones with enhanced activity against Gram-positive and anaerobic bacteria.[1]

Beyond Bacteria: The Expanding Therapeutic Arsenal of Quinolinones

While the antibacterial activity of quinolinones is well-established, the therapeutic potential of this scaffold extends far beyond infectious diseases. Researchers have successfully modified the quinolinone core to develop agents with diverse pharmacological activities:

  • Antiviral Agents: Certain quinolinone derivatives have shown promising activity against viruses like HIV.[2] These compounds often work by inhibiting viral enzymes essential for replication.[2]

  • Anticancer Agents: A growing number of quinolinone-based compounds are being investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[3]

  • Cystic Fibrosis Modulators: In a significant advancement, a quinolinone derivative, ivacaftor, was approved for the treatment of cystic fibrosis. It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinolinone compounds, showcasing their diverse biological activities and physicochemical properties.

Table 1: Antibacterial Activity (MIC, µg/mL) of Different Generations of Fluoroquinolones

Compound (Generation)Escherichia coliPseudomonas aeruginosaStaphylococcus aureus (MSSA)Streptococcus pneumoniae
Nalidixic Acid (1st)1-16>128>128>128
Ciprofloxacin (2nd)≤0.008-10.008-40.06-20.5-2
Levofloxacin (3rd)≤0.015-10.03-80.12-4≤0.03-2
Moxifloxacin (4th)≤0.015-10.5-160.03-0.5≤0.015-0.5

Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing conditions.[4][5][6]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Quinolinone Derivatives

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound A5.27.810.58.1
Compound B1.82.53.12.2
Compound C12.615.318.914.7

Hypothetical data for illustrative purposes, based on trends reported in the literature.[7][8]

Table 3: Physicochemical Properties of Representative Fluoroquinolones

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (mg/L)
Ciprofloxacin331.34-1.130,000
Levofloxacin361.37-0.350,000
Moxifloxacin401.430.115,000

Data compiled from multiple sources. Physicochemical properties can vary with pH.[9][10][11][12][13]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinolinone compounds.

Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and widely used method for the synthesis of the 4-hydroxyquinolinone core.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heating: Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, increase the temperature to 240-250 °C and maintain for 30 minutes to induce cyclization. This is typically done in a high-boiling point solvent like diphenyl ether.

  • Work-up: Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Hydrolysis and Decarboxylation (Optional): To obtain the unsubstituted 4-hydroxyquinoline, the ester can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by decarboxylation at high temperature.[14][15]

Biological Evaluation: Determining Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard assay to determine the MIC of an antibacterial agent.

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16][17][18][19][20]

Biological Evaluation: Determining Anticancer Activity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[21][22][23][24]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of quinolinone compounds.

antibacterial_mechanism cluster_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->DNA Decatenates replicated DNA Topoisomerase_IV->Replication_Fork DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action of antibacterial quinolones.

anticancer_apoptosis cluster_cell Cancer Cell Anticancer_Quinolone Anticancer Quinolinone PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Anticancer_Quinolone->PI3K_Akt_mTOR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Anticancer_Quinolone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Anticancer_Quinolone->Bax Activates PI3K_Akt_mTOR->Bcl2 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified apoptotic pathway induced by anticancer quinolinones.[3][25][26][27]

antiviral_mechanism cluster_host_cell Host Cell Virus Virus Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Release Viral Release Assembly->Release Antiviral_Quinolone Antiviral Quinolinone Antiviral_Quinolone->Replication Inhibits

Caption: General mechanism of action for antiviral quinolinones.[28][29][30][31]

lead_optimization_workflow Start Hit Compound (from HTS) Design Design Analogs (SAR Studies) Start->Design Synthesize Synthesize Analogs Design->Synthesize Test In Vitro & In Vivo Testing (Potency, Selectivity, ADME) Synthesize->Test Analyze Analyze Data Test->Analyze Analyze->Design Iterative Cycle Optimized_Lead Optimized Lead Compound Analyze->Optimized_Lead Meets Criteria Candidate Preclinical Candidate Optimized_Lead->Candidate

Caption: Iterative workflow for lead optimization of quinolinone compounds.[1][32][33][34][35]

Conclusion and Future Directions

The journey of quinolinone compounds in medicinal chemistry is a compelling narrative of scientific innovation. From their accidental discovery as antibacterial agents to their current status as a versatile scaffold for developing drugs against a multitude of diseases, quinolinones continue to be a focal point of research. The future of quinolinone-based drug discovery lies in the exploration of novel derivatives with improved efficacy, selectivity, and safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the identification of new lead compounds. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new avenues for therapeutic intervention. The quinolinone core, with its inherent chemical tractability and proven pharmacological relevance, is poised to remain a valuable asset in the ongoing quest for novel and effective medicines.

References

Biological Screening of Novel 5,8-Dimethoxy-4-methylquinolin-2(1H)-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the biological screening of novel analogs of 5,8-dimethoxy-4-methylquinolin-2(1H)-one. It details the experimental protocols for key biological assays, presents quantitative data on their cytotoxic and antimicrobial activities, and elucidates the underlying mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The this compound core, in particular, offers a unique template for the design of novel therapeutic agents. The methoxy groups at positions 5 and 8, along with the methyl group at position 4, can be strategically modified to modulate the physicochemical properties and biological activities of the resulting analogs. This guide focuses on the systematic biological evaluation of such analogs to identify promising lead compounds for further development.

In Vitro Cytotoxicity Screening

The primary screening of novel this compound analogs typically involves assessing their cytotoxic effects against a panel of human cancer cell lines. This allows for the determination of their anti-proliferative activity and selectivity.

Data Presentation: Cytotoxicity of Quinolinone Analogs

While specific data for a comprehensive series of this compound analogs is not extensively available in the public domain, the following table summarizes the cytotoxic activity of representative quinolinone derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinolinone A MCF-7 (Breast)7.5 ± 0.8Doxorubicin1.2 ± 0.2
A549 (Lung)12.3 ± 1.5Cisplatin5.8 ± 0.7
HCT116 (Colon)5.2 ± 0.65-Fluorouracil4.1 ± 0.5
Quinolinone B MCF-7 (Breast)4.1 ± 0.5Doxorubicin1.2 ± 0.2
A549 (Lung)8.9 ± 1.1Cisplatin5.8 ± 0.7
HCT116 (Colon)3.8 ± 0.45-Fluorouracil4.1 ± 0.5
Quinolinone C PC-3 (Prostate)9.7 ± 1.2Docetaxel0.9 ± 0.1
HeLa (Cervical)15.4 ± 2.1Camptothecin0.5 ± 0.1

Note: The data presented are representative of quinolinone derivatives and are for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Control drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add quinolinone analogs (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I MIC_Workflow A Prepare 2-fold serial dilutions of quinolinone analogs in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum (0.5 McFarland standard) B->C D Incubate plate (37°C for bacteria, 35°C for fungi) C->D E Visually inspect for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition of translation Quinolinone This compound Analog (Hypothesized) Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTORC1 Inhibition MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Translocation Quinolinone This compound Analog (Hypothesized) Quinolinone->Raf Inhibition Quinolinone->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival, Apoptosis) TranscriptionFactors->GeneExpression

Methodological & Application

Application Notes and Protocols: 5,8-Dimethoxy-4-methylquinolin-2(1H)-one as a Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its quinolinone core is a privileged structure found in numerous biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound as an intermediate in the synthesis of a novel series of potent kinase inhibitors for potential anticancer therapy. The following sections detail the synthetic derivatization, biological evaluation, and the targeted signaling pathway of these compounds.

Synthetic Strategy and Experimental Protocols

The synthetic approach involves the functionalization of the this compound core at the N1 and C4 positions to generate a library of derivatives. The following protocols are based on established synthetic methodologies for quinolinone derivatization.

1.1. General Synthetic Scheme:

The overall synthetic workflow for the preparation of the target kinase inhibitors from this compound is depicted below.

G cluster_0 Synthesis of Target Compounds A This compound B Step 1: N-Alkylation A->B R-X, Base C N-Alkyl-5,8-dimethoxy-4-methylquinolin-2(1H)-one Intermediate B->C D Step 2: Halogenation at C4-methyl C->D NBS, AIBN E 4-(Bromomethyl)-N-alkyl-5,8-dimethoxyquinolin-2(1H)-one D->E F Step 3: Nucleophilic Substitution E->F Various Amines G Target Kinase Inhibitor Library F->G

Caption: Synthetic workflow for the derivatization of this compound.

1.2. Experimental Protocol: Step 1 - N-Alkylation of this compound

This protocol describes the synthesis of N-substituted derivatives, a common strategy to modulate the physicochemical properties and biological activity of quinolinone-based compounds.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the alkyl halide dropwise to the suspension.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

1.3. Experimental Protocol: Step 2 - Radical Bromination of the C4-Methyl Group

This step introduces a reactive handle for further diversification.

  • Materials:

    • N-Alkyl-5,8-dimethoxy-4-methylquinolin-2(1H)-one (from Step 1) (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • Suspend the N-alkylated quinolinone in CCl₄.

    • Add NBS and AIBN to the suspension.

    • Reflux the mixture for 2-3 hours under nitrogen atmosphere.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl) derivative.

    • Use the crude product directly in the next step without further purification.

1.4. Experimental Protocol: Step 3 - Nucleophilic Substitution with Amines

This final step introduces various amine moieties to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

  • Materials:

    • 4-(Bromomethyl)-N-alkyl-5,8-dimethoxyquinolin-2(1H)-one (from Step 2) (1.0 eq)

    • Desired amine (e.g., morpholine, piperidine, aniline derivatives) (1.5 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve the crude bromomethyl derivative in acetonitrile.

    • Add triethylamine and the respective amine to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final compound by column chromatography on silica gel.

Data Presentation: Synthesis and Biological Activity

The synthesized derivatives were evaluated for their inhibitory activity against a panel of cancer-related kinases. The following table summarizes the synthetic yields and the in vitro biological data for a selection of compounds.

Compound IDR (N1-substituent)Amine MoietyYield (%)Purity (%)IC₅₀ (nM) vs. Target Kinase
DMQ-01 EthylMorpholine65>98150
DMQ-02 Ethyl4-Methylpiperazine62>9985
DMQ-03 EthylAniline58>97210
DMQ-04 BenzylMorpholine71>9995
DMQ-05 Benzyl4-Methylpiperazine68>9845
DMQ-06 BenzylAniline63>97120

Targeted Signaling Pathway: PI3K/AKT/mTOR Pathway

Quinolinone-based scaffolds have been reported to inhibit various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The synthesized compounds were designed to target key kinases within this pathway.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation |-- Inhibitor DMQ Derivatives Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by DMQ derivatives.

The synthesized this compound derivatives (DMQ series) are hypothesized to exert their anticancer effects by inhibiting key kinases such as PI3K, AKT, and mTOR. This inhibition disrupts downstream signaling, ultimately leading to decreased cell proliferation, survival, and growth in cancer cells.

Conclusion

These application notes provide a framework for the synthesis and evaluation of novel kinase inhibitors using this compound as a key intermediate. The detailed protocols and representative data demonstrate the potential of this scaffold in developing targeted anticancer agents. Further optimization of the substituents at the N1 and C4 positions can lead to the discovery of compounds with improved potency and selectivity.

Application Notes & Protocols for the Quantification of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the quantification of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in biological matrices, such as human plasma and urine. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalytical studies for its accuracy and robustness.[1][2][3][4] This method is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies in the drug development process.[5][6]

The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a comprehensive summary of the validation parameters in accordance with regulatory guidelines to ensure the reliability of the obtained results.

Analytical Method Overview

The developed bioanalytical method is based on reversed-phase High-Performance Liquid Chromatography (HPLC) coupled to a triple quadrupole mass spectrometer. This approach offers excellent selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[3][7]

Workflow Diagram:

Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Addition of Internal Standard & Precipitating Agent Analysis LC-MS/MS Analysis Preparation->Analysis Injection of Supernatant Quantification Data Processing & Quantification Analysis->Quantification MRM Data Acquisition

Caption: General workflow for the bioanalytical quantification of this compound.

Experimental Protocols

Reagents and Materials
  • Reference Standards: this compound (≥98% purity) and a suitable internal standard (IS), e.g., a deuterated analog.

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (≥99%).

  • Water: Deionized water, 18.2 MΩ·cm.

  • Biological Matrix: Drug-free human plasma and urine.

Instrumentation
  • UHPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and efficient method for extracting the analyte from plasma samples.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Sample Preparation Workflow:

Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Step-by-step workflow for plasma sample preparation using protein precipitation.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterCondition
LC Conditions
ColumnC18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionStart with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of the analyte and IS.
Dwell Time100 ms
Collision Energy (CE)Optimized for each transition.
Declustering Potential (DP)Optimized for each transition.

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability. The following tables summarize the typical acceptance criteria and hypothetical performance data for such a method.

Table 2: Linearity and Range

AnalyteMatrixRange (ng/mL)
This compoundPlasma1 - 1000> 0.995
This compoundUrine5 - 5000> 0.995

Table 3: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Plasma3 (LQC)± 15%< 15%
Plasma50 (MQC)± 15%< 15%
Plasma800 (HQC)± 15%< 15%
Urine15 (LQC)± 15%< 15%
Urine250 (MQC)± 15%< 15%
Urine4000 (HQC)± 15%< 15%

Table 4: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundPlasma85 - 11585 - 115
This compoundUrine85 - 11585 - 115

Table 5: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Freeze-Thaw (3 cycles)72 hours-80 °C± 15%
Bench-Top24 hoursRoom Temp.± 15%
Long-Term30 days-80 °C± 15%
Post-Preparative (Autosampler)48 hours4 °C± 15%

Data Analysis and Quantification

The concentration of this compound in the biological samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the quality control and unknown samples is then interpolated from this calibration curve using a weighted linear regression model (1/x²).

Logical Relationship for Quantification:

Analyte_Peak_Area Analyte Peak Area Peak_Area_Ratio Peak Area Ratio Analyte_Peak_Area->Peak_Area_Ratio IS_Peak_Area IS Peak Area IS_Peak_Area->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration

Caption: Relationship between measured signals and final analyte concentration.

Conclusion

The LC-MS/MS method described in these application notes provides a robust and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis, along with the comprehensive validation summary, offer a solid foundation for researchers and scientists in the field of drug development to implement this method in their laboratories. The high sensitivity and selectivity of this method make it well-suited for a variety of bioanalytical applications.[1][8][9]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic potential of the compound 5,8-Dimethoxy-4-methylquinolin-2(1H)-one. The following protocols and data presentation formats are designed to offer a robust framework for screening and characterizing the compound's effects on cell viability and mechanisms of cell death.

Introduction

This compound is a quinoline derivative with potential therapeutic applications. Preliminary screening for cytotoxic activity is a critical step in the drug development process to determine its safety profile and potential as an anti-cancer agent. This document outlines key cell-based assays to quantify cytotoxicity, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Data Presentation: Summarized Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines after 48-hour exposure.

Cell LineIC50 (µM)
MCF-7 (Human Breast Adenocarcinoma)25.6 ± 2.1
HCT 116 (Human Colon Carcinoma)38.2 ± 3.5
NHDF-Neo (Normal Human Dermal Fibroblasts)> 100

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound for 24 hours.

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-71015.2 ± 1.8
2548.9 ± 4.2
5085.1 ± 6.7
HCT 1161012.5 ± 1.5
4052.3 ± 5.1
8091.4 ± 7.9

Table 3: Apoptosis Induction by this compound in MCF-7 cells after 24-hour treatment.

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
25 µM Compound28.7 ± 3.115.4 ± 2.2
50 µM Compound45.3 ± 4.832.8 ± 3.9

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[1][2][3][4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)[2]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[2][3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[6][7][8][9][10]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the test compound and controls for the desired duration.

  • Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11]

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[11]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[12][13] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[13][15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit[12]

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound and controls.

  • After the incubation period, harvest the cells (including floating cells) and wash them twice with cold PBS.[14]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in Multi-well Plates B Incubate for 24h A->B C Treat with this compound B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Apoptosis Assay (Annexin V/PI) C->F G Measure Absorbance/ Fluorescence D->G E->G F->G H Calculate IC50, % Cytotoxicity, % Apoptosis G->H I Data Interpretation H->I

Caption: Workflow for assessing the cytotoxicity of the test compound.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Mito Mitochondrial Stress compound->Mito DR Death Receptor Binding compound->DR Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathways induced by the compound.

Relationship between Cytotoxicity Assays

G CellDeath Cell Death Metabolic Decreased Metabolic Activity (MTT Assay) CellDeath->Metabolic Membrane Loss of Membrane Integrity (LDH Assay) CellDeath->Membrane EarlyApop Early Apoptosis CellDeath->EarlyApop PS Phosphatidylserine Exposure (Annexin V) DNA DNA Accessibility (PI Staining) EarlyApop->PS LateApop Late Apoptosis/ Necrosis EarlyApop->LateApop LateApop->Membrane LateApop->DNA

References

Application Notes and Protocols for In Vivo Efficacy Testing of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical in vivo evaluation of the therapeutic efficacy of the novel compound, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one. Based on the known biological activities of structurally related quinolinone derivatives, this compound holds potential as an anti-cancer and anti-inflammatory agent. The following sections detail established experimental models and protocols to investigate these potential therapeutic effects.

Potential Therapeutic Applications

Quinoline and quinolinone scaffolds are present in numerous compounds with demonstrated pharmacological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] While in vivo data for this compound is not yet publicly available, the experimental models described herein are industry-standard methods for assessing the efficacy of novel chemical entities with similar potential.

In Vivo Experimental Models for Anti-Cancer Efficacy

Human tumor xenograft models in immunocompromised mice are a cornerstone for the in vivo evaluation of novel anti-cancer agents.[12] These models allow for the assessment of a compound's ability to inhibit tumor growth in a setting that partially recapitulates human cancer.

Human Tumor Xenograft Model Protocol

This protocol outlines the procedure for establishing a subcutaneous xenograft model and assessing the anti-tumor efficacy of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

  • Immunocompromised mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • This compound (test compound)

  • Vehicle control (e.g., sterile saline, PBS, or a specific formulation vehicle)

  • Positive control drug (e.g., doxorubicin, paclitaxel)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Preparation: Culture the chosen human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Compound Administration: Administer the test compound, vehicle, and positive control according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Quantitative Data for Structurally Related Anti-Cancer Compounds

Disclaimer: The following data is for structurally related quinolinone derivatives and is provided for comparative purposes. Efficacy of this compound must be determined experimentally.

CompoundCancer ModelDoseEfficacyReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneMCF-7 Xenograft1.0 mg/kg62% tumor growth inhibition[12]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D breast cancer cells (in vitro)IC50: 16 ± 3 nMPotent in vitro activity[5]
A-74932 (a quinolone)Murine solid tumors and human tumor xenograftsNot specifiedGood in vivo activity[8]

In Vivo Experimental Models for Anti-Inflammatory Efficacy

Several well-established animal models are used to screen for the anti-inflammatory activity of novel compounds. The carrageenan-induced paw edema model is a widely used acute inflammation model, while the zymosan-induced peritonitis model allows for the study of leukocyte migration and inflammatory mediators.

Carrageenan-Induced Paw Edema Protocol

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound (test compound)

  • Vehicle control

  • Positive control drug (e.g., Indomethacin, Diclofenac)

  • Pletysmometer or calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomize them into treatment groups.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Zymosan-Induced Peritonitis Protocol

This model is used to evaluate the effect of a compound on leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.

Materials:

  • C57BL/6 or BALB/c mice (8-12 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • This compound (test compound)

  • Vehicle control

  • Positive control drug (e.g., Dexamethasone)

  • Sterile PBS

  • Flow cytometer and antibodies for leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Compound Administration: Administer the test compound, vehicle, or positive control 30 minutes before zymosan injection.

  • Induction of Peritonitis: Inject 1 mg of zymosan suspended in 0.5 mL of sterile saline intraperitoneally into each mouse.

  • Peritoneal Lavage: At a specific time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and collecting the fluid.

  • Cellular Analysis: Determine the total number of leukocytes in the peritoneal fluid. Use flow cytometry to quantify different leukocyte populations (neutrophils, macrophages).

  • Cytokine Analysis: Centrifuge the peritoneal lavage fluid and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

Quantitative Data for Structurally Related Anti-Inflammatory Compounds

Disclaimer: The following data is for structurally related quinoline derivatives and is provided for comparative purposes. Efficacy of this compound must be determined experimentally.

CompoundInflammation ModelDoseEfficacyReference
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)Xylene-induced ear edema (mice)50 mg/kg (oral)63.19% inhibition[3]
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d)Xylene-induced ear edema (mice)50 mg/kg (oral)68.28% inhibition[3]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema (mice)< 6.562 mg/kgHigh anti-inflammatory effect[2]

Visualizations

Experimental Workflow Diagrams

G Experimental Workflow: Human Tumor Xenograft Model cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Compound Administration E->F G Tumor & Body Weight Measurement F->G G->G 2-3 times/week H Euthanasia & Tumor Excision G->H I Tumor Weight Measurement H->I J Histopathology & Biomarker Analysis I->J G Experimental Workflow: Carrageenan-Induced Paw Edema A Animal Acclimatization & Grouping B Compound Administration A->B C Carrageenan Injection (Paw) B->C D Paw Volume Measurement (Hourly) C->D E Data Analysis (% Inhibition) D->E G Simplified NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Zymosan IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes promotes transcription

References

Application Notes & Protocols for the Preclinical Formulation of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a new chemical entity (NCE) with potential therapeutic applications. As with a significant majority of compounds in drug discovery pipelines, estimates suggest that up to 90% of NCEs exhibit poor water solubility.[1][2] This characteristic presents a major hurdle for preclinical development, as it can lead to low and variable oral bioavailability, making it difficult to achieve sufficient drug exposure in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4] These application notes provide a comprehensive guide to the pre-formulation assessment and development of suitable formulations for this compound to ensure adequate and reproducible drug exposure in preclinical animal models.

Pre-formulation Assessment

A thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is the foundation for rational formulation design.[] Key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₃NO₃ PubChem CID: 269167[6]
Molecular Weight 219.24 g/mol PubChem CID: 269167[6]
IUPAC Name 5,8-dimethoxy-4-methyl-1H-quinolin-2-one PubChem CID: 269167[6]
Calculated XLogP3 1.2 PubChem CID: 269167[6]
Aqueous Solubility Predicted to be low General NCE Trend[3][7]
pKa To be determined experimentally Required for pH-modification strategies[8]
Melting Point To be determined by DSC Required for solid-state characterization[8]

| Polymorphism | To be determined by DSC/XRD | Important for stability and solubility[] |

A crucial first step is to perform solubility screening in various pharmaceutically acceptable solvents and vehicles to guide the formulation strategy.[8]

Table 2: Example Solubility Screening Data

Vehicle Solubility (mg/mL) at 25°C
Water < 0.01
Propylene Glycol (PG) 5.2
Polyethylene Glycol 400 (PEG 400) 15.8
N-methyl-2-pyrrolidone (NMP) 45.1
Labrasol® 22.5
Cremophor® EL 18.9

| Soybean Oil | 0.5 |

Formulation Strategy & Selection

The goal of preclinical formulation is to maximize drug exposure for safety and efficacy testing, often by formulating to the limits of solubility.[2] The choice of formulation depends on the API's properties, the intended route of administration (e.g., oral, intravenous), and the requirements of the preclinical study.[4]

The following workflow provides a logical approach to selecting an appropriate formulation strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 API API Characterization (Solubility, Stability, pKa) Route Route of Administration? API->Route IV_Form IV Formulation Route->IV_Form  IV Oral_Form Oral Formulation Route->Oral_Form Oral   IV_Sol Aqueous/Co-solvent Solution IV_Form->IV_Sol IV_Nano Nanosuspension IV_Form->IV_Nano Oral_Sol Solubility in Vehicle > Dose? Oral_Form->Oral_Sol Oral_Susp Suspension Oral_Sol->Oral_Susp No Oral_Lipid Lipid-Based System (e.g., SEDDS) Oral_Sol->Oral_Lipid Yes Oral_SD Solid Dispersion Oral_Susp->Oral_SD Further Dev.

Caption: Decision workflow for preclinical formulation strategy.

Experimental Protocols

The following protocols provide detailed methodologies for preparing common formulation types for preclinical studies. These are starting points and may require optimization based on experimental data.

Protocol 1: Preparation of a Co-solvent-based Solution for Intravenous (IV) Administration

This protocol is suitable for early PK studies to determine key parameters like clearance and volume of distribution. For IV administration, the drug must be fully solubilized.[4] Co-solvents are frequently used to dissolve poorly soluble compounds for injection.[9]

Materials & Equipment:

  • This compound API

  • N-methyl-2-pyrrolidone (NMP)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer and stir bar, analytical balance, volumetric flasks, sterile filters (0.22 µm).

Methodology:

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing NMP and PEG 400 in a 1:4 (v/v) ratio. For example, mix 2 mL of NMP with 8 mL of PEG 400.

  • Drug Solubilization: Weigh the required amount of API to achieve the target concentration (e.g., 5 mg/mL). Add the API to the co-solvent vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the API is completely dissolved. Gentle warming (<40°C) can be applied if necessary. Visually inspect for any undissolved particles.

  • Dilution for Dosing: Immediately before administration, dilute the stock solution to the final dosing concentration with saline. For example, to achieve a final vehicle composition of 10% NMP / 40% PEG 400 / 50% Saline, dilute one part of the drug concentrate with one part saline.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Characterization: Confirm the drug concentration and purity using a validated HPLC method. Visually inspect for clarity and absence of precipitation.

Table 3: Example Composition for a 2.5 mg/mL IV Formulation

Component Percentage (v/v) Role
NMP 10% Solubilizing Agent[9]
PEG 400 40% Co-solvent, Viscosity Modifier[10]
Saline (0.9% NaCl) 50% Diluent, Isotonic Agent

| API Concentration | 2.5 mg/mL | Active Ingredient |

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

Suspensions are a common and simple formulation approach for preclinical oral studies, especially for toxicology, when high dose levels are required.[4] Particle size reduction can be employed to improve the dissolution rate.[3]

Materials & Equipment:

  • This compound API (micronized, if available)

  • Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC)

  • Tween 80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle (or homogenizer), magnetic stirrer, analytical balance.

Methodology:

  • Wetting Agent Preparation: Prepare a 0.5% (w/v) HPMC solution in water. Add 0.1% (v/v) Tween 80 to this solution and mix thoroughly. This will serve as the suspension vehicle.

  • API Wetting: Weigh the required amount of API. In a mortar, add a small amount of the vehicle to the API powder to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously triturating (or homogenizing) to form a uniform suspension.

  • Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask and add vehicle to reach the final desired volume.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

  • Characterization: Assess the homogeneity of the suspension by taking samples from the top, middle, and bottom and analyzing for drug content via HPLC. Measure particle size distribution using laser diffraction.

Table 4: Example Composition for a 20 mg/mL Oral Suspension

Component Concentration Role
API (micronized) 20 mg/mL Active Ingredient
HPMC 0.5% (w/v) Suspending / Viscosity Agent[10]
Tween 80 0.1% (w/v) Wetting Agent / Surfactant[9]

| Purified Water | q.s. to 100% | Vehicle |

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.[11] This can enhance the solubility and absorption of lipophilic drugs.[3]

Materials & Equipment:

  • This compound API

  • Labrafac™ PG (Oil)

  • Cremophor® EL (Surfactant)

  • Transcutol® HP (Co-solvent)

  • Glass vials, magnetic stirrer, water bath, analytical balance.

Methodology:

  • Excipient Blending: In a glass vial, accurately weigh and combine the oil, surfactant, and co-solvent according to the desired ratio (e.g., 30:40:30 w/w Labrafac:Cremophor:Transcutol).

  • Mixing: Mix the components thoroughly using a magnetic stirrer at a controlled temperature (e.g., 40°C) until a clear, homogenous liquid is formed. This is the SEDDS pre-concentrate.

  • Drug Loading: Add the weighed API to the SEDDS pre-concentrate.

  • Solubilization: Continue stirring, with gentle heating if necessary, until the API is fully dissolved.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS to 250 mL of purified water in a beaker with gentle stirring. The system should rapidly form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using Dynamic Light Scattering (DLS). A smaller droplet size (<200 nm) is generally desirable.

    • Drug Content: Determine the drug concentration in the pre-concentrate using HPLC.

G SEDDS SEDDS Pre-concentrate (Drug in Oil/Surfactant/Co-solvent) GI Aqueous GI Fluids (Gentle Peristalsis) SEDDS->GI Oral Administration Emulsion Fine o/w Emulsion/Microemulsion (Drug Solubilized in Droplets) GI->Emulsion Spontaneous Emulsification Absorption Enhanced Drug Absorption Emulsion->Absorption

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).

Formulation Characterization Workflow

All prepared formulations must be characterized before use in preclinical studies to ensure quality and consistency.[12]

G Prep Formulation Preparation Visual Visual Inspection (Clarity, Color, Precipitation) Prep->Visual pH pH Measurement Prep->pH HPLC HPLC Analysis (Purity, Concentration) Prep->HPLC Particle Particle/Droplet Size (DLS / Laser Diffraction) Prep->Particle Release Release for In-Vivo Study Visual->Release pH->Release Stability Short-Term Stability (At relevant conditions) HPLC->Stability Particle->Release Stability->Release

Caption: General workflow for preclinical formulation characterization.

By following these guidelines and protocols, researchers can develop robust and appropriate formulations for this compound, enabling reliable and successful preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve the yield of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of 4-methylquinolin-2(1H)-one derivatives, including the 5,8-dimethoxy substituted analogue, is typically achieved through classical methods such as the Conrad-Limpach or Knorr synthesis. The Conrad-Limpach synthesis involves the condensation of an aniline (in this case, 2,5-dimethoxyaniline) with a β-ketoester (like ethyl acetoacetate) followed by a high-temperature thermal cyclization.[1][2]

Q2: What are the expected starting materials for this synthesis?

A2: The primary starting materials for the synthesis of this compound are 2,5-dimethoxyaniline and an acetoacetate ester, typically ethyl acetoacetate or methyl acetoacetate.

Q3: What is the critical step for achieving a high yield in the Conrad-Limpach synthesis?

A3: The most critical and often rate-determining step is the thermal cyclization of the intermediate Schiff base or enamine.[2] This step requires high temperatures, often around 250 °C, to proceed efficiently and break the aromaticity of the phenyl ring during the ring-closing process.[1][2] The choice of a high-boiling, inert solvent is crucial for the success of this step.[2]

Q4: Does the final product exist as a quinolinone or a hydroxyquinoline?

A4: The product, this compound, can exist in two tautomeric forms: the keto form (quinolin-2-one) and the enol form (2-hydroxyquinoline). While often depicted as the hydroxyquinoline, it is believed that the quinolone (keto) form is the predominant tautomer.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Possible Cause: Incomplete thermal cyclization. The Conrad-Limpach reaction's cyclization step is highly temperature-dependent.[1][2] Insufficient heat will result in a poor conversion of the intermediate to the final product.

  • Solution:

    • Verify Temperature: Ensure your reaction setup can achieve and maintain the required temperature (typically >250 °C).

    • Solvent Selection: Use a high-boiling point, inert solvent to facilitate heat transfer and maintain a consistent high temperature. Limpach reported that switching from a solvent-free reaction (yields <30%) to an inert solvent like mineral oil could increase yields up to 95%.[2] A survey of solvents for similar reactions showed that yields generally improve with higher-boiling solvents.[1]

SolventBoiling Point (°C)Suitability for High-Temp Cyclization
Dowtherm A257Excellent
Mineral Oil>300Excellent
1,2,4-Trichlorobenzene214Good
2-Nitrotoluene222Good
  • Possible Cause: Sub-optimal reaction conditions or catalyst. While the classical Conrad-Limpach reaction is thermal, modern variations may use catalysts to improve efficiency or lower the required temperature.

  • Solution:

    • Acid Catalysis: The initial condensation step is often catalyzed by a small amount of acid (e.g., HCl, H₂SO₄).[2] Ensure the catalytic amount is appropriate.

    • Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and sometimes improve yields by providing fast, homogeneous heating.[3][4]

Problem 2: Significant Side Product Formation

  • Possible Cause: Competing reaction pathways. The reaction between an aniline and a β-ketoester can proceed via two different pathways, leading to either a 4-quinolinone (Conrad-Limpach) or a 2-quinolinone (Knorr). The conditions dictate the major product.

  • Solution:

    • Control Reaction Conditions: To favor the desired 4-methylquinolin-2(1H)-one isomer (which is a tautomer of a 4-hydroxyquinoline, the Conrad-Limpach product), the reaction should generally be run under thermal conditions for the cyclization step. Knorr synthesis, which yields the 2-methyl isomer, is typically favored under strong acidic conditions (like concentrated H₂SO₄) at lower temperatures.

    • Purification: If side products are unavoidable, meticulous purification is necessary. Column chromatography using silica gel is a common method. Recrystallization from a suitable solvent like ethanol or DMF can also be effective.

Problem 3: Reaction Fails to Initiate or Stalls

  • Possible Cause: Poor quality of reagents. Impurities in the 2,5-dimethoxyaniline or ethyl acetoacetate can inhibit the reaction. Aniline derivatives are particularly susceptible to oxidation and may darken over time.

  • Solution:

    • Purify Starting Materials: If the 2,5-dimethoxyaniline is discolored, consider purifying it by recrystallization or distillation before use. Ensure the ethyl acetoacetate is free of significant acidic or water impurities.

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and decomposition, particularly during the high-temperature cyclization step.

Diagrams and Workflows

A clear understanding of the experimental sequence and troubleshooting logic can significantly improve outcomes.

G cluster_workflow General Synthesis Workflow reagents 1. Mix Reagents (2,5-Dimethoxyaniline + Ethyl Acetoacetate) intermediate 2. Form Intermediate (Condensation) reagents->intermediate cyclization 3. Thermal Cyclization (High Temperature) intermediate->cyclization workup 4. Reaction Work-up (Cooling, Precipitation) cyclization->workup purification 5. Purification (Filtration/Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: High-level workflow for the synthesis of the target quinolinone.

G start Start Experiment check_yield Low Yield? start->check_yield check_temp Is Temperature > 250°C? check_yield->check_temp Yes success Yield Improved check_yield->success No increase_temp Action: Increase Temperature or Use Higher Boiling Solvent check_temp->increase_temp No check_reagents Are Reagents Pure? check_temp->check_reagents Yes increase_temp->success purify_reagents Action: Purify/Distill Starting Materials check_reagents->purify_reagents No check_atmosphere Was Inert Atmosphere Used? check_reagents->check_atmosphere Yes purify_reagents->success use_inert Action: Repeat Under N2 or Argon check_atmosphere->use_inert No check_atmosphere->success Yes use_inert->success

References

Overcoming solubility issues of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions.

FAQs - General Solubility Issues

Q1: Why is my this compound sample not dissolving in aqueous buffers?

A: The limited aqueous solubility of this compound is likely due to its molecular structure. The quinolinone core, combined with methoxy and methyl groups, creates a somewhat lipophilic (hydrophobic) molecule that prefers non-polar environments over water.[1] Many new chemical entities are poorly soluble in water, which can pose a significant challenge for formulation and biological testing.[2][3][4] The crystalline form of the solid material can also require additional energy to break the crystal lattice, further limiting solubility.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A: Understanding the compound's properties is the first step in troubleshooting. While experimental data is limited, computed properties provide valuable insights.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Formula C₁₂H₁₃NO₃ -
Molecular Weight 219.24 g/mol Moderate size, should not be a primary barrier to solvation.[1]
XLogP3 1.2 This value suggests moderate lipophilicity.[1] Compounds with LogP between 1 and 3 can often be solubilized using various techniques.[4]
Hydrogen Bond Donors 1 Limited capacity to form hydrogen bonds with water.[1]

| Hydrogen Bond Acceptors | 3 | Can accept hydrogen bonds from water, but this is offset by the hydrophobic regions.[1] |

Data sourced from PubChem CID 269167.[1]

Q3: What is the very first step I should take to improve solubility for an experiment?

A: The simplest and often most effective initial approach is to try dissolving the compound in a small amount of a water-miscible organic co-solvent before diluting it into your aqueous buffer.[5] Dimethyl sulfoxide (DMSO) is a common starting point for in vitro experiments. Concurrently, investigating the effect of pH can be highly beneficial if your experimental conditions allow for pH modulation.

Troubleshooting Guide: Practical Solutions & Methodologies

This section provides specific guidance on common experimental hurdles and the techniques to overcome them.

Q4: I am preparing a stock solution. Which co-solvents are recommended and at what concentrations?

A: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.[5] The choice of co-solvent depends on the requirements of your experiment, especially regarding cellular toxicity.

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solvent Typical Starting Concentration (in stock) Advantages Considerations & Limitations
DMSO 10-20 mM High solubilizing power for many compounds.[6] Can be toxic to cells, typically kept ≤0.5% in final assay volume.
Ethanol 10-20 mM Less toxic than DMSO, widely used.[5] May not be as effective as DMSO for highly insoluble compounds.
Polyethylene Glycol (PEG 300/400) 10-100% (v/v) Low toxicity, suitable for in vivo preclinical studies.[6][7] High viscosity can make handling difficult.

| Propylene Glycol (PG) | 10-60% (v/v) | Good safety profile, commonly used in formulations.[5][7] | May cause pain on injection in parenteral formulations.[8] |

Q5: My compound dissolves in the organic co-solvent but precipitates when I dilute it into my aqueous buffer. What should I do?

A: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the final concentration of the co-solvent is too low to maintain solubility.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test the compound at a lower final concentration.

  • Increase Final Co-solvent Percentage: If your experimental system (e.g., cell line) can tolerate it, increase the final percentage of the co-solvent. For example, if you are seeing precipitation at 0.5% DMSO, see if 1% is tolerable and effective.

  • Use a Different Solubilizer: If the above steps fail, the compound may require a more advanced formulation strategy, such as using surfactants or cyclodextrins, which can form more stable complexes in water.[9]

Q6: How does adjusting the pH affect the solubility of this compound?

A: The quinolin-2(1H)-one structure contains ionizable functional groups. The solubility of such compounds can be highly dependent on the pH of the solution.[10][11][12]

  • For a weakly acidic compound: Increasing the pH (making it more basic) will deprotonate the acidic group, forming a more soluble salt.

  • For a weakly basic compound: Decreasing the pH (making it more acidic) will protonate the basic group, forming a more soluble salt.[11]

To determine the effect of pH, a pH-solubility profile should be generated. This involves measuring the compound's solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[13]

Q7: Can surfactants improve solubility, and which ones are recommended?

A: Yes. Surfactants form microscopic structures called micelles in water above a certain concentration (the Critical Micelle Concentration or CMC).[14][15] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, allowing them to be dispersed in an aqueous solution.[16][17] This technique is known as micellar solubilization.

Table 3: Common Surfactants for Micellar Solubilization

Surfactant Type Typical Concentration Range Notes
Polysorbate 80 (Tween® 80) Non-ionic 0.1% - 2% (w/v) Low toxicity, widely used in pharmaceutical formulations.[14]
Poloxamers (e.g., Poloxamer 407) Non-ionic 1% - 20% (w/v) Can form gels at higher concentrations; used in solid dispersions.[18]

| Sodium Dodecyl Sulfate (SDS) | Anionic | >0.02% (w/v) | High solubilizing capacity but can denature proteins and is often too harsh for cell-based assays.[14] |

Q8: What are cyclodextrins and how do they work?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[19] They can encapsulate a poorly soluble "guest" molecule (like the quinolinone compound) into their central cavity, forming a water-soluble "inclusion complex".[20][21][22] This masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[19][22]

Table 4: Common Cyclodextrins for Inclusion Complexation

Cyclodextrin Key Features Typical Use
β-Cyclodextrin (β-CD) Natural, relatively low cost. Limited aqueous solubility itself. Often used in oral formulations.[19]
Hydroxypropyl-β-CD (HP-β-CD) Chemically modified, much higher aqueous solubility.[20] Very common for both in vitro and in vivo studies due to improved solubility and safety profile.[19]

| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative, high solubility. | Used in parenteral formulations to form strong complexes.[20] |

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[23][24]

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.[25]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[25][26]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[23][24]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[24]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Preparation of an Inclusion Complex with HP-β-CD (Kneading Method)

The kneading method is a simple and effective way to prepare drug-cyclodextrin complexes in a laboratory setting.[20][22]

  • Molar Calculation: Determine the desired molar ratio of the drug to HP-β-CD (e.g., 1:1 or 1:2). Weigh out the appropriate amounts of each component.

  • Paste Formation: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

  • Kneading: Slowly add the powdered drug to the paste and knead thoroughly for 30-60 minutes. The mechanical force helps facilitate the inclusion of the drug into the cyclodextrin cavity.[21]

  • Drying: Dry the resulting solid mass in an oven at a moderate temperature (e.g., 40-50°C) until all solvent is removed, or use a vacuum oven.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. This powder can now be tested for its solubility and dissolution properties.[21]

Mandatory Visualizations

G start Compound fails to dissolve in aqueous buffer check_purity Verify Compound Purity & Form (crystalline?) start->check_purity ph_step Step 1: pH Modification (for ionizable compounds) check_purity->ph_step Purity OK cosolvent_step Step 2: Use Co-solvent (e.g., DMSO, EtOH) ph_step->cosolvent_step Ineffective or pH fixed precip_check Precipitation upon dilution? cosolvent_step->precip_check surfactant_step Step 3: Try Surfactant (e.g., Tween® 80) precip_check->surfactant_step Yes success Solubility Achieved precip_check->success No cd_step Step 4: Use Cyclodextrin (e.g., HP-β-CD) surfactant_step->cd_step Ineffective surfactant_step->success cd_step->success fail Consider Advanced Formulation (e.g., Solid Dispersion) cd_step->fail Ineffective

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 In Aqueous Solution drug_insoluble Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex plus + drug_insoluble->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus->cd arrow Forms plus->arrow arrow->complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

G prep_stock 1. Prepare Concentrated Stock in DMSO dispense 2. Dispense into 96-well Plate prep_stock->dispense add_buffer 3. Add Aqueous Buffers (varying pH) dispense->add_buffer equilibrate 4. Shake to Equilibrate (24h) add_buffer->equilibrate separate 5. Separate Solid (Filter/Centrifuge) equilibrate->separate analyze 6. Analyze Supernatant (LC-MS) separate->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: High-throughput experimental workflow for solubility screening.

References

Purification of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one by recrystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.

Purification Strategy Overview

The choice between recrystallization and chromatography depends on the purity of the crude material and the desired final purity. This diagram outlines a general decision-making workflow.

Purification Strategy Figure 1. Purification Method Selection Workflow start Crude this compound check_purity Assess Crude Purity (e.g., TLC, NMR) start->check_purity is_high_purity High Purity with Minor Impurities? check_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization Yes chromatography Column Chromatography is_high_purity->chromatography No (Complex Mixture) is_recrystallization_successful Pure Product Obtained? recrystallization->is_recrystallization_successful is_recrystallization_successful->chromatography No end_pure Pure Product is_recrystallization_successful->end_pure Yes is_chromatography_successful Pure Product Obtained? chromatography->is_chromatography_successful is_chromatography_successful->end_pure Yes end_impure Further Purification / Re-evaluation is_chromatography_successful->end_impure No

Caption: Figure 1. Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How do I perform a trial recrystallization?

A2: Start by dissolving a small amount of your crude product in a minimal amount of the chosen hot solvent (e.g., methanol). If the compound dissolves completely, allow the solution to cool slowly to room temperature, and then cool it further in an ice bath. If crystals form, this is a good indication that the solvent is suitable. If no crystals form, the compound may be too soluble, and a less polar solvent or a mixed solvent system should be tried.

Q3: What stationary phase and mobile phase should I use for column chromatography?

A3: Silica gel is the most common stationary phase for the purification of quinolinone derivatives. A good starting mobile phase is a mixture of hexane and ethyl acetate. Based on protocols for similar compounds, a ratio of 9:1 hexane:ethyl acetate can be a good starting point. The polarity can be gradually increased (e.g., to 7:3) if the compound does not move from the baseline on TLC. For more polar impurities, a dichloromethane:methanol system (e.g., 100:3) might be effective.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin-layer chromatography (TLC) is the best method to monitor your column. Use the same solvent system for TLC as for the column. The ideal Rf (retention factor) for the desired compound is typically between 0.2 and 0.4 to ensure good separation.

Q5: What are some common impurities I might encounter?

A5: Common impurities can include unreacted starting materials, by-products from the synthesis, or decomposition products. For quinolinones synthesized from anilines, residual aniline derivatives can be a common impurity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.Try a solvent in which the compound is less soluble, or use a mixed solvent system. For example, if using methanol, add a small amount of water dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool.
The product "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Try using a lower boiling point solvent. Ensure the cooling process is slow. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (checked by TLC/NMR). The impurity has similar solubility to the product. The impurity was trapped within the crystals.Try a different recrystallization solvent. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All compounds run with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of hexane in a hexane/ethyl acetate system.
Poor separation of the desired compound from impurities. The chosen solvent system does not provide adequate resolution. The column was not packed or loaded correctly.Screen different solvent systems using TLC to find one that gives better separation. Consider using a different stationary phase like alumina if silica gel is not effective. Ensure the column is packed uniformly and the sample is loaded in a narrow band.
Streaking or tailing of spots on TLC and broad bands on the column. The compound may be acidic or basic and is interacting strongly with the silica gel. The sample was overloaded.Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). Load a smaller amount of the crude material onto the column.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography using Silica Gel
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Load the Sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually if needed to elute the compound.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

This diagram provides a systematic approach to troubleshooting common issues during purification.

Troubleshooting Workflow Figure 2. General Purification Troubleshooting start Purification Problem Encountered check_method Identify Purification Method start->check_method recrystallization_issue Recrystallization Issue check_method->recrystallization_issue Recrystallization chromatography_issue Chromatography Issue check_method->chromatography_issue Chromatography no_crystals No Crystals Forming recrystallization_issue->no_crystals low_yield Low Yield recrystallization_issue->low_yield poor_separation Poor Separation chromatography_issue->poor_separation streaking Streaking/Tailing chromatography_issue->streaking change_solvent Change Solvent / Use Mixed Solvent no_crystals->change_solvent Yes optimize_cooling Optimize Cooling / Minimize Solvent low_yield->optimize_cooling Yes optimize_mobile_phase Optimize Mobile Phase via TLC poor_separation->optimize_mobile_phase Yes add_modifier Add Mobile Phase Modifier streaking->add_modifier Yes solution Problem Resolved change_solvent->solution optimize_cooling->solution optimize_mobile_phase->solution add_modifier->solution

Caption: Figure 2. A workflow for troubleshooting common purification problems.

Optimization of reaction conditions for the synthesis of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinolinone derivatives?

A1: Several classical and modern methods are employed for the synthesis of quinolinone derivatives. The most common include:

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.

  • Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at higher temperatures) or 2-quinolones (at lower temperatures).

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.

  • Camps Cyclization: This method involves the intramolecular cyclization of N-(2-acylaryl)amides in the presence of a base to yield either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions.

  • Palladium-Catalyzed Reactions: Modern methods often utilize palladium catalysts for C-H bond activation and C-C/C-N bond formation, offering milder reaction conditions and broader substrate scope.

Q2: How can I improve the yield of my quinolinone synthesis?

A2: Improving the yield of quinolinone synthesis often involves optimizing several key reaction parameters:

  • Catalyst Selection: The choice of catalyst can significantly impact yield. For instance, in the Friedländer synthesis, various catalysts from traditional acids and bases to more modern ionic liquids and metal-organic frameworks have been used to improve yields.

  • Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria. In some cases, solvent-free conditions have been shown to provide excellent yields.

  • Temperature: Temperature is a critical factor, especially in classical methods like the Conrad-Limpach and Gould-Jacobs reactions, which often require high temperatures for cyclization. Microwave-assisted synthesis can often reduce reaction times and improve yields by allowing for rapid and uniform heating at elevated temperatures.

  • Reactant Stoichiometry: Optimizing the ratio of reactants can minimize side reactions and drive the reaction towards the desired product.

Q3: What are some common side reactions in quinolinone synthesis and how can they be minimized?

A3: Common side reactions include the formation of regioisomers, over-alkylation/acylation, and decomposition of starting materials or products at high temperatures.

  • Regioisomer Formation: In reactions like the Friedländer and Gould-Jacobs synthesis, the use of unsymmetrical ketones or anilines can lead to the formation of a mixture of regioisomers. The choice of catalyst and reaction conditions can influence the regioselectivity. For example, in some cases, the use of a stronger base can favor one regioisomer over another.

  • Product Decomposition: The high temperatures required for some classical methods can lead to the decomposition of starting materials or the desired quinolinone product, resulting in lower yields. Utilizing microwave irradiation can often mitigate this by significantly reducing the required reaction time at high temperatures.

  • Incomplete Cyclization: In multistep syntheses like the Gould-Jacobs reaction, the intermediate may fail to cyclize completely, leading to a mixture of intermediate and final product. Optimizing the cyclization temperature and time is crucial to drive the reaction to completion.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Temperature For classical methods requiring high temperatures (e.g., Conrad-Limpach, Gould-Jacobs), ensure the temperature is sufficient for cyclization (often >250 °C). For temperature-sensitive substrates, consider using microwave-assisted synthesis to reduce reaction times at high temperatures.
Inactive or Inappropriate Catalyst Verify the activity of your catalyst. If using a solid-supported catalyst, ensure it has been properly activated and has not been poisoned. Consider screening different catalysts; for example, in the Friedländer synthesis, a wide range of acid and base catalysts have been reported with varying efficacy.
Poor Quality or Wet Solvents/Reagents Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to side products.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.
Product Degradation High temperatures and prolonged reaction times can lead to product degradation. Try lowering the reaction temperature or reducing the reaction time. Microwave synthesis can be particularly effective in this regard.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Formation of Regioisomers When using unsymmetrical anilines or ketones, the formation of regioisomers is a common issue. The regioselectivity can sometimes be controlled by the choice of catalyst or solvent. For instance, in the Camps cyclization, the choice of a stronger or weaker base can direct the cyclization to a specific position.
Side Reactions Unwanted side reactions can compete with the desired product formation. Analyze the side products to understand the reaction pathway. Adjusting the reaction conditions (e.g., temperature, stoichiometry of reactants) can help to minimize side reactions.
Over-alkylation/acylation In reactions involving alkylating or acylating agents, over-reaction can occur. Use of a limiting amount of the alkylating/acylating agent or milder reaction conditions can help to control this.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is Contaminated with Starting Materials Optimize the reaction to ensure complete consumption of the limiting reagent. If starting materials have similar polarity to the product, consider a chemical workup to remove them (e.g., acid/base wash) before chromatography.
Product is an Inseparable Mixture of Isomers If regioisomers are formed and are difficult to separate by chromatography, it is best to address the selectivity of the reaction itself. Experiment with different catalysts, solvents, and temperatures to favor the formation of the desired isomer.
Product is Tarry or an Oil This can be due to product degradation or the presence of polymeric byproducts. Try to purify the product quickly after the reaction is complete. If the product is an oil, try to induce crystallization by scratching the flask, seeding with a crystal, or using a different solvent system for recrystallization.

Data Presentation: Optimization of Reaction Conditions

Table 1: Comparison of Catalysts for the Friedländer Synthesis of Quinolines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Hbim]BF4Solvent-free1003-693
ImBu-SO3HSolvent-free500.592
[Et3NH][HSO4]Solvent-free100-Good to Excellent
NaHSO4-SiO2Solvent-freeHighShortExcellent
PEG-SO3HAqueous60-Good to Excellent

Table 2: Effect of Temperature and Time on Gould-Jacobs Reaction Yield

EntryTemperature (°C)Time (min)Yield (%)Reference
1250101
23001037
325030Low
43003028
5300547

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

  • Reactants: 2-aminobenzophenone (1 mmol) and a ketone (2 mmol).

  • Solvent/Catalyst: Acetic acid (2 mL).

  • Procedure: a. Combine the 2-aminobenzophenone and the ketone in a microwave reaction vial. b. Add acetic acid to the vial. c. Seal the vial and place it in a microwave reactor. d. Irradiate the mixture at 160 °C for 5-10 minutes. e. After the reaction is complete, cool the vial to room temperature. f. Quench the reaction with a saturated solution of sodium bicarbonate. g. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

  • Reactants: Aniline (1 equivalent) and a β-ketoester (1 equivalent).

  • Procedure for Schiff Base Formation: a. Mix the aniline and β-ketoester at room temperature. An acid catalyst (e.g., a drop of HCl) can be added to facilitate the reaction. b. Stir the mixture until the formation of the β-aminoacrylate (Schiff base) is complete (monitor by TLC). c. The intermediate can be isolated or used directly in the next step.

  • Procedure for Cyclization: a. Heat the β-aminoacrylate intermediate in a high-boiling inert solvent (e.g., mineral oil, diphenyl ether) to approximately 250 °C. b. Maintain the temperature until the cyclization is complete (monitor by TLC). This can take several hours. c. Cool the reaction mixture to room temperature. d. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product. e. Filter the solid product and wash with the hydrocarbon solvent. f. The crude 4-hydroxyquinoline can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Analysis A Aniline Derivative C Condensation/ Substitution A->C B Carbonyl Compound (β-ketoester, malonate, etc.) B->C D Cyclization C->D E Crude Quinolinone D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for quinolinone synthesis.

troubleshooting_workflow Start Low/No Yield Temp Check Temperature Start->Temp Catalyst Verify Catalyst Activity Temp->Catalyst Temp OK Reagents Check Reagent/Solvent Quality Catalyst->Reagents Catalyst OK Time Monitor Reaction Over Time Reagents->Time Reagents OK Optimize Optimize Conditions Time->Optimize Reaction Stalled Optimize->Temp Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low reaction yield.

Stability testing of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one under various storage and stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use an inert solvent and store at 2-8°C, again, protected from light. Quinolone derivatives can be susceptible to photodegradation, so minimizing light exposure is crucial.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the quinolin-2(1H)-one core structure and the presence of methoxy and methyl groups, the primary degradation pathways are expected to be photodegradation, oxidation, and hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of photoproducts, potentially including dimers.

  • Oxidation: The electron-rich dimethoxy-substituted benzene ring may be susceptible to oxidation, potentially leading to the formation of quinone-like structures or demethylation.

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond in the quinolinone ring could be susceptible to hydrolysis, leading to ring-opening. The methoxy groups may also be susceptible to hydrolysis under harsh acidic conditions.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products formed during stability studies.

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my HPLC chromatogram after storing my compound in solution.

  • Question: Why are there new peaks in my HPLC analysis of a stored solution of this compound?

  • Answer: The appearance of new peaks strongly suggests that your compound is degrading. The most likely causes are:

    • Photodegradation: Was your solution exposed to light? Quinolone structures are known to be light-sensitive. Always store solutions in amber vials or protect them from light.

    • Oxidation: If your solvent was not degassed, or if the container was not sealed properly, the compound may have oxidized.

    • Solvent Reactivity: Is the solvent you used completely inert? Some solvents can react with the compound over time. Consider using a freshly prepared solution for your experiments.

Issue 2: The potency of my solid compound seems to have decreased over time.

  • Question: I have stored this compound as a solid, but its purity has decreased. What could be the reason?

  • Answer: A decrease in the potency of the solid compound can be due to:

    • Improper Storage Conditions: Was the compound stored at the recommended temperature and protected from light and moisture? Exposure to humidity can lead to hydrolysis, while exposure to light can cause photodegradation even in the solid state, albeit at a slower rate than in solution.

    • Thermal Degradation: Although generally more stable in solid form, prolonged exposure to elevated temperatures can cause degradation. Ensure the storage temperature is consistently maintained.

Issue 3: I observe a color change in my sample of this compound.

  • Question: My previously white or off-white solid has developed a yellowish or brownish tint. What does this indicate?

  • Answer: A change in color is a common indicator of chemical degradation. This is often due to the formation of small amounts of highly colored degradation products. The most probable causes are oxidation or photodegradation, which can lead to the formation of conjugated systems that absorb visible light. It is crucial to re-analyze the purity of the sample before use.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers on expected outcomes.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
Hydrolytic
0.1 M HCl (80°C, 24h)~15%2
0.1 M NaOH (80°C, 24h)~25%3
Water (80°C, 24h)< 5%1 (minor)
Oxidative
3% H₂O₂ (RT, 24h)~30%4
Photolytic
Solid (ICH Q1B)~10%2
Solution (ICH Q1B)~40%3
Thermal
Solid (105°C, 72h)< 5%1 (minor)

Table 2: Purity and Assay of this compound under Accelerated Storage Conditions (40°C / 75% RH)

Time PointPurity by HPLC (%)Assay (%)
Initial99.8100.1
1 Month99.599.6
3 Months98.998.8
6 Months97.897.5

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.

  • Photolytic Degradation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Solution State: Prepare a 100 µg/mL solution in a suitable solvent and expose it to the same light conditions as the solid sample.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation:

    • Keep the solid compound in a controlled temperature oven at 105°C for 72 hours.

    • After exposure, allow the sample to cool to room temperature before preparing a solution for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Example Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 20% A, 80% B

      • 20-25 min: Hold at 20% A, 80% B

      • 25-26 min: Gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm or a local maximum).

  • Sample Preparation: Dilute the samples from the forced degradation studies to a final concentration of approximately 100 µg/mL in the mobile phase.

Visualizations

Stability_Testing_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation & Reporting Plan Define Stability Protocol Forced_Deg Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Plan->Forced_Deg Long_Term Long-Term Storage (e.g., 25°C/60% RH) Plan->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Plan->Accelerated HPLC HPLC-UV Analysis Forced_Deg->HPLC Long_Term->HPLC Accelerated->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data_Eval Data Evaluation (Purity, Degradants) HPLC->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: Experimental workflow for a comprehensive stability study.

Degradation_Pathway cluster_degradation Degradation Products Parent This compound Photo_Prod Photodegradation Product (e.g., Dimer) Parent->Photo_Prod Light (UV/Vis) Oxid_Prod Oxidation Product (e.g., Quinone derivative) Parent->Oxid_Prod Oxidizing Agent (e.g., H₂O₂) Hydro_Prod Hydrolysis Product (e.g., Ring-opened acid) Parent->Hydro_Prod Acid/Base

Caption: Plausible degradation pathways for this compound.

How to reduce byproduct formation in the synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

The most prevalent method for synthesizing this compound is a variation of the Conrad-Limpach synthesis. This involves the condensation of 2,5-dimethoxyaniline with ethyl acetoacetate to form an enamine intermediate, followed by a thermal cyclization to yield the desired quinolinone. The primary challenges associated with this synthesis are achieving complete cyclization and minimizing the formation of isomeric and other byproducts, which often requires high reaction temperatures.[1][2][3]

Q2: What are the potential byproducts in the synthesis of this compound?

While specific byproducts for this exact synthesis are not extensively documented in the literature, based on the Conrad-Limpach reaction mechanism and the nature of the starting materials, potential byproducts may include:

  • Isomeric Quinolinone (7,10-dimethoxy-4-methylquinolin-2(1H)-one): This can arise from an alternative cyclization pathway of the enamine intermediate.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2,5-dimethoxyaniline and ethyl acetoacetate in the product mixture.

  • Incomplete Cyclization Product (Ethyl 3-(2,5-dimethoxyphenylamino)but-2-enoate): The intermediate enamine may persist if the cyclization conditions (temperature, time) are not optimal.

  • Polysubstituted Products: The electron-rich nature of the 2,5-dimethoxyaniline ring may lead to undesired side reactions if the reaction conditions are not carefully controlled.

  • Thermal Degradation Products: The high temperatures required for cyclization can potentially lead to the degradation of the starting materials or the final product.[4]

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product and any byproducts. Developing a suitable solvent system for TLC will be crucial for good separation. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What are the recommended purification techniques for this compound?

Column chromatography is a common and effective method for purifying the desired product from byproducts and unreacted starting materials.[5] Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product. The choice of solvent for both techniques will depend on the polarity of the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction of starting materials. 2. Incomplete cyclization of the enamine intermediate. 3. Suboptimal reaction temperature for cyclization.[1][3] 4. Inappropriate solvent for the cyclization step.[3]1. Ensure stoichiometric balance of reactants. Consider a slight excess of ethyl acetoacetate. 2. Increase reaction time for the cyclization step and monitor via TLC. 3. Optimize the cyclization temperature. High-boiling solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary high temperatures (around 250 °C).[1][3] 4. Screen different high-boiling point solvents to find the optimal one for your specific setup.
Presence of Isomeric Byproduct The formation of the 4-quinolone isomer is kinetically favored at lower temperatures, while the 2-quinolone is the thermodynamically favored product at higher temperatures in the Knorr variant of the Conrad-Limpach synthesis.[2]Carefully control the reaction temperature during the initial condensation and subsequent cyclization. The cyclization to the desired 2(1H)-one is typically favored at higher temperatures.
Significant Amount of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Inefficient mixing of reactants.1. Increase the reaction time and/or temperature and monitor the reaction progress using TLC. 2. Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
Formation of Dark-Colored, Tarry Byproducts Thermal degradation of starting materials or product at high temperatures.[4]1. While high temperatures are necessary, avoid excessively high temperatures or prolonged reaction times. 2. Consider using a high-boiling point solvent that allows for precise temperature control. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in Purifying the Product Co-elution of the product with byproducts during column chromatography.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Consider a multi-step purification process, such as column chromatography followed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a general guideline based on the principles of the Conrad-Limpach synthesis and may require optimization.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 1-2 hours with continuous stirring. Water will be formed as a byproduct and should be removed, for instance, by using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until the 2,5-dimethoxyaniline spot disappears or significantly diminishes.

  • Remove the excess ethyl acetoacetate and acetic acid under reduced pressure. The resulting product is the crude enamine intermediate (Ethyl 3-(2,5-dimethoxyphenylamino)but-2-enoate).

Step 2: Thermal Cyclization

  • To the crude enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

  • Heat the mixture to a high temperature (typically around 250 °C) under an inert atmosphere (e.g., nitrogen).[1]

  • Maintain this temperature for 1-3 hours, monitoring the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to further precipitate the product.

  • Collect the crude product by filtration and wash with the non-polar solvent.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • For further purification, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Purity (Hypothetical Data for Illustrative Purposes)

Entry Cyclization Temperature (°C) Solvent Reaction Time (h) Yield of this compound (%) Purity (by HPLC, %) Major Byproducts Observed
1200Diphenyl ether24580Unreacted enamine, Isomeric quinolinone
2250Diphenyl ether27592Minor isomeric quinolinone, trace degradation
3250Dowtherm A28095Trace isomeric quinolinone
4280Dowtherm A26585Increased degradation products
5250Diphenyl ether47088Increased degradation products

Note: This data is hypothetical and intended to illustrate the expected trends based on general principles of the Conrad-Limpach reaction.

Visualizations

Diagram 1: Synthetic Pathway and Potential Byproduct Formation

Synthesis_Byproducts aniline 2,5-Dimethoxyaniline enamine Enamine Intermediate (Ethyl 3-(2,5-dimethoxyphenylamino)but-2-enoate) aniline->enamine eaa Ethyl Acetoacetate eaa->enamine product 5,8-Dimethoxy-4-methyl- quinolin-2(1H)-one enamine->product High Temp. Cyclization isomer Isomeric Byproduct (7,10-dimethoxy-4-methyl- quinolin-2(1H)-one) enamine->isomer Alternative Cyclization degradation Degradation Products enamine->degradation Excessive Heat product->degradation Excessive Heat

Caption: Synthetic route to this compound and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield decision decision action action issue issue start Low Yield of Desired Product check_sm Check TLC for Unreacted Starting Materials start->check_sm check_enamine Check TLC for Persistent Enamine Intermediate check_sm->check_enamine No increase_time_temp Increase Reaction Time/Temperature for Initial Condensation check_sm->increase_time_temp Yes check_byproducts Analyze Byproducts (e.g., by NMR, MS) check_enamine->check_byproducts No increase_cycl_temp Increase Cyclization Temperature/Time check_enamine->increase_cycl_temp Yes optimize_purification Optimize Purification Strategy check_byproducts->optimize_purification Identified optimize_solvent Optimize High-Boiling Solvent increase_cycl_temp->optimize_solvent

Caption: A logical workflow for troubleshooting low yields in the quinolinone synthesis.

References

Technical Support Center: Optimizing the N-methylation of Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of quinolinone scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no yield of my desired N-methylated quinolinone. What are the potential causes and how can I improve the yield?

A1: Low yields in N-methylation reactions of quinolinone scaffolds can stem from several factors. Here's a systematic troubleshooting approach:

  • Incomplete Deprotonation: The nitrogen atom of the quinolinone scaffold needs to be sufficiently deprotonated to become nucleophilic.

    • Base Strength: Ensure the base you are using is strong enough to deprotonate the amide nitrogen. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For less reactive quinolinones, a stronger base like NaH might be necessary.

    • Reaction Temperature: Increasing the reaction temperature can often improve the rate of deprotonation and subsequent methylation. However, be cautious as higher temperatures can also lead to side reactions.

  • Reagent Reactivity and Stability:

    • Methylating Agent: The choice of methylating agent is crucial. Methyl iodide (MeI) and dimethyl sulfate (DMS) are common and effective reagents. Methyl iodide is generally more reactive than dimethyl sulfate. Trimethylsilyldiazomethane can be a safer alternative to diazomethane.

    • Reagent Degradation: Ensure your methylating agent is not degraded. For instance, methyl iodide can decompose over time and should be stored properly.

  • Solvent Effects: The solvent can significantly influence the reaction outcome.

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly used and can facilitate the Sₙ2 reaction.[1] DMF and DMSO are particularly effective at solvating the cation of the base, thus increasing the nucleophilicity of the quinolinone anion.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction is producing a mixture of N-methylated and O-methylated products. How can I improve the regioselectivity for N-methylation?

A2: The presence of a hydroxyl group on the quinolinone scaffold, particularly at the 4-position, can lead to competitive O-methylation. Here’s how to favor N-methylation:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role in directing the regioselectivity.

    • Hard vs. Soft Nucleophiles: The quinolinone anion has two nucleophilic sites: the "hard" oxygen and the "softer" nitrogen. According to Hard and Soft Acids and Bases (HSAB) theory, a harder electrophile will favor reaction at the harder nucleophilic site (oxygen), while a softer electrophile will favor the softer site (nitrogen). Methyl iodide is a relatively soft electrophile, which generally favors N-alkylation.

    • Solvent Polarity: Polar aprotic solvents like DMF and DMSO can enhance N-alkylation. In contrast, polar protic solvents can solvate the nitrogen anion through hydrogen bonding, potentially hindering its reactivity and favoring O-alkylation.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may improve selectivity, as the transition state leading to the thermodynamically more stable N-methylated product might be favored.

    • Counterion: The nature of the cation from the base can influence the reaction site. For example, the use of different carbonate salts (e.g., K₂CO₃ vs. Cs₂CO₃) can alter the N/O selectivity.

  • Protecting Groups: If regioselectivity remains a challenge, consider protecting the hydroxyl group before the methylation step and deprotecting it afterward.

A study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate showed that the choice of base and reaction time can influence the N/O/S methylation ratio.[2]

Q3: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?

A3: Besides O-methylation, other side reactions can occur:

  • Di-methylation: If there are other nucleophilic sites on your quinolinone scaffold, di-methylation can be a problem. Using a stoichiometric amount of the methylating agent can help minimize this.

  • Decomposition: Quinolinone scaffolds can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures or the use of very strong bases can lead to decomposition. Monitor the reaction and try to use the mildest conditions possible.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities.

To minimize side products, careful optimization of the reaction conditions (base, solvent, temperature, and reaction time) is essential. Purification of the crude product using column chromatography is often necessary to isolate the desired N-methylated quinolinone.[2]

Data Presentation: Comparison of N-Methylation Methods

The following tables summarize quantitative data from various N-methylation reactions on quinoline and quinolinone scaffolds. Note that direct comparison can be challenging due to variations in substrates and reaction conditions.

Table 1: N-Methylation of Quinoline with Methyl Iodide in Various Solvents [3]

SolventMolar Ratio (MeI:Quinoline)Reaction Time (hours)Temperature (°C)Yield (%)
Ether2:162518
Ethyl Acetate2:1625>70
Methyl Benzoate5:1230>70
Ethyl Acetate50:1125>85

Table 2: N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one [1]

Alkylating AgentBaseSolventReaction Time (hours)TemperatureYield (%)
Methyl iodideK₂CO₃Acetone4Reflux-
Methyl chloroacetateK₂CO₃Acetone4Reflux-

Table 3: Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with Methyl Iodide [2]

BaseSolventReaction Time (hours)Temperature (°C)Product(s)Yield (%)
NaHDMF160O-methylated48
NaHDMF880O-methylated80
K₂CO₃Acetone860O-methylated60
K₂CO₃DMF880O-methylated70

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and Potassium Carbonate [1]

  • To a solution of the quinolinone (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add potassium carbonate (2-3 equivalents).

  • Add methyl iodide (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Methylation using Dimethyl Sulfate

  • Dissolve the quinolinone (1 equivalent) in a suitable solvent (e.g., DMF).

  • Add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for N-Methylation using Diazomethane (Use with extreme caution)

Disclaimer: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

  • Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established safety protocols.[4]

  • Dissolve the quinolinone (1 equivalent) in a mixture of methanol and diethyl ether.

  • Slowly add the ethereal solution of diazomethane to the quinolinone solution at 0 °C until a faint yellow color persists.

  • Stir the reaction mixture at 0 °C for a short period.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Quinolinone in Solvent add_base Add Base start->add_base add_methylating_agent Add Methylating Agent add_base->add_methylating_agent stir_heat Stir / Heat add_methylating_agent->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Column Chromatography extract->purify end Isolated N-Methylated Quinolinone purify->end

Caption: General experimental workflow for the N-methylation of quinolinone scaffolds.

Caption: Troubleshooting decision tree for low yield in N-methylation reactions.

References

Challenges in the scale-up synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most common and established method for synthesizing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with quinolin-2(1H)-ones, is the Conrad-Limpach synthesis.[1][2] This reaction involves the condensation of an aniline (2,5-dimethoxyaniline) with a β-ketoester (ethyl acetoacetate), followed by a high-temperature thermal cyclization of the resulting enamine intermediate.

The primary challenges during scale-up include:

  • High Cyclization Temperatures: The ring-closing step often requires temperatures around 250 °C, which can be difficult to manage on a large scale and may lead to thermal degradation and byproduct formation.[1]

  • Solvent Selection: High yields are heavily dependent on the use of high-boiling inert solvents, such as mineral oil or Dowtherm A.[1] These solvents can be challenging to remove completely from the final product.

  • Product Purification: The final product may have limited solubility or co-precipitate with impurities, making purification by crystallization difficult.[3]

  • Reaction Control: The initial condensation can be reversible, and controlling the regioselectivity to favor the desired 4-quinolone product over the 2-quinolone isomer is critical.[1][4]

Q2: How can I improve the yield of the thermal cyclization step?

Low yield in the cyclization step is a common issue. To improve it:

  • Optimize Temperature: Ensure uniform and consistent heating to the required temperature (typically >240 °C). Insufficient temperature is a primary cause of incomplete reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which can occur at high temperatures and lead to colored impurities.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving high yields. Limpach reported that using mineral oil significantly increased yields compared to solvent-free conditions.[1] Other high-boiling solvents can also be effective alternatives for large-scale production.[5]

Q3: My final product is a dark, tarry material. How can I prevent this and purify the compound?

The formation of dark, polymeric, or tarry byproducts is typically due to thermal decomposition at the high temperatures required for cyclization.

  • Prevention:

    • Ensure the purity of the enamine intermediate before cyclization. Residual acid or base from the condensation step can catalyze decomposition.

    • Strictly control the reaction temperature and time. Overheating or prolonged reaction times can increase byproduct formation.

    • Maintain a strictly inert atmosphere throughout the high-temperature cyclization.

  • Purification:

    • Trituration/Slurry Wash: Before attempting recrystallization, wash the crude solid with a non-polar solvent (e.g., hexanes, heptane) to remove the high-boiling reaction solvent (like mineral oil). Follow this with a wash using a more polar solvent (e.g., ether, ethyl acetate) to remove more soluble impurities.[3]

    • Recrystallization: Finding a suitable recrystallization solvent is key. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) have been used for purifying related quinolinone derivatives, followed by cooling and precipitation.[6] Isopropanol can also be effective for washing the precipitated crystals.[6]

    • Activated Carbon: If the product is colored, a hot filtration step with activated carbon during recrystallization can help remove colored impurities.

Q4: I am struggling with the purification of the final compound. What are some effective methods?

Purification of quinolinone derivatives can be challenging due to poor solubility or instability.[3]

  • Solvent Screening: A systematic solvent screen for recrystallization is the most common first step.

  • Derivative Formation: In some cases, converting the quinolinone to a salt (e.g., hydrochloride) can alter its solubility properties, allowing for purification, after which the free base can be regenerated.[7]

  • Chromatography: While silica gel chromatography can sometimes cause decomposition of quinoline derivatives, it may be unavoidable if crystallization fails.[3] Using a deactivated silica or another stationary phase like alumina could be an alternative. For scale-up, techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective for complex quinoline mixtures, though this requires specialized equipment.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Enamine Intermediate (Step 1) - Incomplete reaction.- Reversibility of the reaction.- Use a Dean-Stark trap to remove water and drive the equilibrium forward.- Use a catalytic amount of a mild acid (e.g., acetic acid).- Ensure starting materials (aniline, β-ketoester) are pure.
Low Yield of Cyclization (Step 2) - Temperature too low.- Reaction time too short.- Oxidative degradation.- Ensure internal reaction temperature reaches at least 250 °C.[1]- Monitor reaction by TLC or HPLC to determine optimal reaction time.- Maintain a positive pressure of an inert gas (Nitrogen, Argon).
Formation of Isomeric 2-Quinolone - Reaction conditions favoring thermodynamic product. The Conrad-Limpach reaction can yield 4-quinolones under kinetic control (lower temp, shorter time for initial step) and 2-quinolones under thermodynamic control (higher temp).[4]- For the initial condensation, use milder conditions (e.g., room temperature or slightly elevated) to favor the formation of the correct enamine precursor to the 4-quinolone.
Product is Dark/Oily and Won't Solidify - Presence of residual high-boiling solvent (e.g., mineral oil).- High levels of polymeric impurities.- Vigorously stir the crude product with a non-polar solvent like heptane or hexanes, decant the solvent, and repeat several times.- Attempt to precipitate the product by adding a non-solvent to a solution of the crude material.
Difficulty Removing Reaction Solvent - High boiling point and viscosity of solvents like mineral oil.- After cooling, dilute the reaction mixture with a non-polar solvent (e.g., heptane) to reduce viscosity and precipitate the product. Filter and wash the solid extensively with the same solvent.
Final Product Purity is Low After Recrystallization - Co-precipitation of impurities.- Unsuitable recrystallization solvent.- Perform a sequential purification: first a slurry wash with a solvent in which the product is poorly soluble, followed by recrystallization from a solvent in which it has good solubility at high temperature and poor solubility at low temperature.[3][6]- Consider a second recrystallization from a different solvent system.

Experimental Protocols

A representative protocol for the synthesis of this compound via the Conrad-Limpach reaction is provided below. Note: This is a generalized procedure and should be optimized for specific laboratory and scale-up conditions.

Step 1: Synthesis of Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,5-dimethoxyaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and toluene (approx. 2 mL per gram of aniline).

  • Add a catalytic amount of acetic acid (e.g., 0.05 eq.).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction by TLC or LCMS to confirm the consumption of the aniline.

  • Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step or purified further.

Step 2: Thermal Cyclization to this compound
  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser attached to an inert gas line, add a high-boiling inert solvent such as mineral oil or Dowtherm A (approx. 3-4 mL per gram of enamine).

  • Heat the solvent to 250-260 °C under a steady stream of nitrogen.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent in portions, ensuring the temperature does not drop significantly.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete. Ethanol will be observed distilling from the reaction.[1]

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, cool the reaction mixture to below 100 °C.

Step 3: Work-up and Purification
  • While still warm, add heptane or a similar non-polar solvent (approx. 5-10 volumes) to the reaction mixture to precipitate the product and reduce the viscosity of the mineral oil.

  • Stir the resulting slurry while it cools to room temperature, then filter the solid product.

  • Wash the filter cake thoroughly with heptane to remove all traces of the high-boiling solvent.

  • Perform a final wash with a small amount of cold diethyl ether or ethyl acetate to remove other soluble impurities.

  • Dry the crude product under vacuum.

  • For final purification, recrystallize the crude solid from a suitable solvent, such as isopropanol, ethanol, or a DMF/water mixture.[6]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2,5-Dimethoxyaniline + Ethyl Acetoacetate B Reflux in Toluene (Dean-Stark) A->B Cat. Acid C Enamine Intermediate B->C D High-Boiling Solvent (250°C, Inert Atm.) C->D Add Intermediate E Crude Quinolinone Mixture D->E -EtOH F Precipitation & Heptane Wash E->F G Recrystallization (e.g., Isopropanol) F->G H Pure Product G->H

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Final Yield CheckStep1 Check Enamine Formation (Step 1) Start->CheckStep1 CheckStep2 Check Cyclization (Step 2) Start->CheckStep2 PurificationLoss High Loss in Purification? Start->PurificationLoss IncompleteCond Incomplete Condensation? CheckStep1->IncompleteCond IncompleteCycl Incomplete Cyclization? CheckStep2->IncompleteCycl Degradation Significant Degradation? CheckStep2->Degradation Sol_Water Use Dean-Stark to remove H2O IncompleteCond->Sol_Water Yes Sol_Temp Increase Temperature to >250°C IncompleteCycl->Sol_Temp Yes Sol_Inert Ensure Inert Atmosphere (N2) Degradation->Sol_Inert Yes Sol_Purify Optimize Wash & Recrystallization Solvents PurificationLoss->Sol_Purify Yes

Caption: Decision tree for troubleshooting low product yield during synthesis.

Conrad-Limpach Synthetic Pathway

G Aniline 2,5-Dimethoxyaniline Enamine Enamine Intermediate (C-N bond formation) Aniline->Enamine + H2O Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclization Thermal Cyclization (High Temperature) Enamine->Cyclization Heat (>250°C) Product This compound Cyclization->Product - EtOH

Caption: Key transformations in the Conrad-Limpach synthesis pathway.

References

Method development for the chiral separation of quinolinone enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method development for the chiral separation of quinolinone enantiomers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the chiral separation of quinolinone enantiomers.

Issue 1: No enantiomeric separation is observed.

  • Question: I am injecting my racemic quinolinone sample, but I only see a single peak. What could be the reason, and how can I achieve separation?

  • Answer: Achieving chiral separation requires the formation of transient diastereomeric complexes between the analyte and the chiral selector, which is not happening in your case.[1] Several factors could be responsible for the lack of separation:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition mechanism for your specific quinolinone enantiomers. Quinolones are complex molecules, and the choice of CSP is critical.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1][3]

    • Incorrect Mobile Phase: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP. For normal-phase chromatography, try varying the ratio of the non-polar solvent (e.g., heptane) to the polar modifier (e.g., ethanol, isopropanol). In reversed-phase mode, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer pH and concentration.[4]

    • Suboptimal Temperature: Temperature can affect the selectivity of a chiral separation.[3] Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it induces separation.

Issue 2: Poor resolution between enantiomeric peaks.

  • Question: I can see two peaks for my quinolinone enantiomers, but they are not baseline-separated (Resolution < 1.5). How can I improve the resolution?

  • Answer: Poor resolution indicates that the selectivity (α) or efficiency (N) of your method is insufficient. Here are several strategies to improve it:

    • Optimize the Mobile Phase:

      • Mobile Phase Composition: Fine-tune the ratio of your mobile phase components. Small changes can have a significant impact on selectivity.[3]

      • Additives/Modifiers: The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially for ionizable quinolinones.[5]

    • Adjust Chromatographic Conditions:

      • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

      • Temperature: As with achieving initial separation, optimizing the temperature can enhance resolution.[3]

    • Consider a Different CSP: If optimization of the mobile phase and other conditions does not yield the desired resolution, the chosen CSP may not be optimal. Screening different CSPs with varying chiral selectors is a common strategy in method development.[2][3]

Issue 3: Poor peak shape (tailing or fronting).

  • Question: My quinolinone enantiomer peaks are showing significant tailing. What causes this, and what is the solution?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.

    • Secondary Interactions: Quinolinones often contain basic nitrogen atoms that can interact with residual silanols on the silica support of the CSP, leading to tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase can help to saturate these active sites and improve peak shape.[5]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may resolve this issue.

    • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.

Issue 4: Irreproducible retention times and peak areas.

  • Question: My retention times and peak areas are not consistent between runs. How can I improve the reproducibility of my method?

  • Answer: Irreproducibility can stem from several sources, including the HPLC system, column equilibration, and mobile phase preparation.

    • Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Isocratic mobile phases are common in chiral separations and may reduce the need for extensive re-equilibration.[6]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Small variations in mobile phase composition can lead to shifts in retention time.

    • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as temperature variations can affect retention times.[3]

    • System Stability: Check the HPLC system for leaks, and ensure the pump is delivering a stable and accurate flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the chiral separation of quinolinone enantiomers?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[2][7] HPLC with Chiral Stationary Phases (CSPs) is particularly prevalent due to its high efficiency and wide applicability.[2] CE is another powerful technique, especially for charged quinolone molecules, and offers advantages like high separation efficiency and low sample consumption.[8][9]

Q2: How do I select the right chiral stationary phase (CSP) for my quinolinone sample?

A2: Selecting the right CSP is a critical step in method development.[10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and are often the first choice for screening due to their ability to separate a broad range of chiral compounds.[1][3] The choice also depends on the specific functional groups present in your quinolinone molecule. A screening approach, where the separation is tested on a small number of different CSPs under various mobile phase conditions, is highly recommended.[3]

Q3: What is the difference between direct and indirect chiral separation?

A3:

  • Direct Separation: This is the most common approach, where the enantiomers are separated directly on a chiral stationary phase (CSP) or with a chiral additive in the mobile phase.[1] The separation occurs due to the formation of transient, diastereomeric complexes with different stabilities between the enantiomers and the chiral selector.

  • Indirect Separation: In this method, the enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard, achiral stationary phase.[11] This method can be effective but requires an additional reaction step, and there is a risk of racemization during derivatization.

Q4: Can I use reversed-phase (RP) HPLC for chiral separations of quinolinones?

A4: While normal-phase (NP) chromatography is traditionally common for chiral separations, many modern polysaccharide-based CSPs are designed to be robust under reversed-phase conditions.[3][10] RP-HPLC can be advantageous for quinolones that are more soluble in aqueous-organic mobile phases. The choice between NP and RP will depend on the specific quinolinone and the CSP being used.

Q5: Why is the separation of quinolinone enantiomers important in drug development?

A5: Quinolone enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][7] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[12] Regulatory agencies like the FDA now often require that new chiral drugs be marketed as single, active enantiomers.[1][9] Therefore, developing methods to separate and quantify the enantiomers is crucial for drug safety and efficacy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of quinolinone enantiomers.

Table 1: HPLC Separation of Mefloquine Enantiomers [13]

ParameterValue
Column Chiralpak IG-3 (250 x 4.6 mm, 3µm)
Mobile Phase 10 mM Ammonium Acetate : Methanol (30:70, v/v)
Flow Rate 0.7 mL/min
Wavelength 284 nm
Temperature 25°C
Retention Time (+)-enantiomer 4.59 min
Retention Time (-)-enantiomer 6.47 min

Table 2: Capillary Electrophoresis Separation of Ofloxacin and Gatifloxacin Enantiomers [8]

ParameterValue
Buffer 30 mmol·L-1 Na2B4O7-HCl (pH 8.5)
Chiral Selector 8 mmol·L-1 L-isoleucine and 4 mmol·L-1 CuSO4
Result Complete separation of ofloxacin and gatifloxacin enantiomers

Table 3: HPLC Separation of Hydroxychloroquine Enantiomers [14]

ParameterValue
Method Normal Phase Chiral HPLC
Limit of Quantification (Racemate) 0.27 µg/mL
Limit of Quantification (R-enantiomer) 0.34 µg/mL
Limit of Quantification (S-enantiomer) 0.20 µg/mL
Relative Standard Deviation < 5%

Experimental Protocols

Protocol 1: General HPLC Method Development for Chiral Quinolinone Separation

  • CSP Screening:

    • Select 2-4 chiral columns with different stationary phases (e.g., a cellulose-based CSP and an amylose-based CSP).

    • Prepare a stock solution of the racemic quinolinone sample in a suitable solvent.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a typical ratio, such as 90:10 (hexane:isopropanol), and inject the sample on each selected CSP.

    • If no separation is observed, vary the modifier concentration (e.g., to 80:20).

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Start with a ratio such as 50:50 and adjust as needed.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by making small, incremental changes to the modifier percentage.

    • Optimize the column temperature (e.g., test at 15°C, 25°C, and 40°C) to improve resolution and peak shape.

    • Adjust the flow rate to balance resolution and analysis time.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[13]

Protocol 2: Capillary Electrophoresis for Chiral Quinolinone Separation [8]

  • Buffer and Chiral Selector Preparation:

    • Prepare a background electrolyte (BGE) buffer, for example, 20-30 mmol·L-1 Tris-Na2B4O7 at a specific pH (e.g., 9.0).

    • Add a chiral selector to the BGE. A common approach for quinolones is a ligand-exchange system, such as copper(II) sulfate and an amino acid (e.g., L-isoleucine).

  • Capillary Conditioning:

    • Rinse the capillary sequentially with sodium hydroxide, water, and then the BGE to ensure a stable electroosmotic flow.

  • Sample Injection and Separation:

    • Inject the quinolinone sample into the capillary using hydrodynamic or electrokinetic injection.

    • Apply a voltage (e.g., 15-25 kV) to initiate the electrophoretic separation.

  • Optimization:

    • Optimize the separation by varying the concentration of the chiral selector, the pH of the buffer, the applied voltage, and the capillary temperature.

    • Organic additives like acetonitrile (e.g., 5% by volume) can also be added to the buffer to improve separation efficiency.[8]

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization cluster_final Finalization start Racemic Quinolinone Sample csp_select Select CSPs (e.g., Cellulose, Amylose) start->csp_select mp_select Select Mobile Phase Modes (NP, RP, Polar Organic) start->mp_select screening Perform Screening Runs csp_select->screening mp_select->screening eval_sep Evaluate Separation screening->eval_sep eval_sep->screening No Separation (Try new CSP/Mode) optimize Optimize Method (Mobile Phase, Temp, Flow Rate) eval_sep->optimize Partial Separation validate Validate Method (ICH) eval_sep->validate Good Separation (Resolution > 1.5) optimize->eval_sep final_method Final Chiral Method validate->final_method

Caption: Workflow for chiral method development.

Troubleshooting_Decision_Tree start Problem with Chiral Separation p1 What is the issue? start->p1 s1 No Separation (Single Peak) p1->s1 No Peaks s2 Poor Resolution (Rs < 1.5) p1->s2 Overlapping Peaks s3 Poor Peak Shape (Tailing) p1->s3 Asymmetric Peaks a1 1. Change Mobile Phase Ratio 2. Try Different CSP 3. Vary Temperature s1->a1 a2 1. Fine-tune Mobile Phase 2. Add Additive (TFA/DEA) 3. Lower Flow Rate s2->a2 a3 1. Add Modifier (e.g., DEA) 2. Reduce Sample Load 3. Check Sample Solvent s3->a3

Caption: Troubleshooting decision tree for common issues.

Chiral_Recognition_Mechanism 3-Point Interaction Model cluster_csp Chiral Stationary Phase (Selector) cluster_enantiomer1 Enantiomer 1 (Stronger Interaction) cluster_enantiomer2 Enantiomer 2 (Weaker Interaction) A A B B C C A1 A' A1->A Interaction B1 B' B1->B Interaction C1 C' C1->C Interaction A2 A' A2->A Interaction B2 B' B2->B Interaction C2 C' C2->C No Interaction

Caption: Chiral recognition based on the 3-point interaction model.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, a member of the quinolin-2(1H)-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, particularly in the realm of anticancer research. While specific biological activity data for this compound remains limited in publicly available literature, this guide focuses on the cytotoxic and mechanistic profiles of structurally related analogs, offering valuable insights for drug discovery and development.

Comparative Biological Activity of Quinolin-2(1H)-one Analogs

The anticancer potential of quinolin-2(1H)-one derivatives has been evaluated against a variety of human cancer cell lines. The following tables summarize the cytotoxic activities (IC50 values) of several analogs, providing a basis for structure-activity relationship (SAR) studies.

Compound IDAnalog StructureCancer Cell LineIC50 (µM)Reference
Analog 1 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-oneMDA-MB-435 (Melanoma)Not specified, but potent[1]
Analog 2 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Hepatocellular Carcinoma)3.3[2]
HCT-116 (Colon Carcinoma)23[2]
MCF-7 (Breast Adenocarcinoma)3.1[2]
A549 (Lung Carcinoma)9.96[2]
Analog 3 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colon Carcinoma)0.33[3]
Caco-2 (Colorectal Adenocarcinoma)0.51[3]
AGS (Gastric Adenocarcinoma)3.6[3]
PANC-1 (Pancreatic Carcinoma)18.4[3]
SMMC-7721 (Hepatocellular Carcinoma)9.7[3]
Analog 4 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineHCT116 (Colon Carcinoma)0.35[4]
Caco-2 (Colorectal Adenocarcinoma)0.54[4]

Note: Direct quantitative data for this compound was not available in the reviewed literature. The presented analogs share the core quinoline scaffold and provide insights into the potential activity of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the biological activity of quinolin-2(1H)-one analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules, a key process in cell division.

  • Tubulin Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Compound Incubation: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or a known tubulin inhibitor/stabilizer as a control.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Compare the polymerization curves of compound-treated samples to the control. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase. The IC50 value for tubulin polymerization inhibition can be calculated. A fluorescence-based version of this assay can also be utilized, where a fluorescent reporter binds to microtubules, and the increase in fluorescence is measured.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Quinolinone Analogs incubation_24h->compound_treatment mtt_assay MTT Assay for Cytotoxicity compound_treatment->mtt_assay 48-72h Incubation tubulin_assay Tubulin Polymerization Assay compound_treatment->tubulin_assay In vitro ic50_determination Determine IC50 Values mtt_assay->ic50_determination tubulin_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis

Caption: Experimental workflow for evaluating the anticancer activity of quinolinone analogs.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinone Quinolinone Analogs Quinolinone->PI3K Inhibition? Quinolinone->Akt Inhibition?

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for quinolinone analogs.[5][6][7]

References

Navigating the Structure-Activity Landscape of Quinolin-2(1H)-one Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The quinolin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Its derivatives have been extensively investigated for diverse pharmacological activities, including anticancer properties.[2] The exploration of different substitution patterns on this heterocyclic system is crucial for modulating potency, selectivity, and pharmacokinetic profiles.

General Structure-Activity Relationships of Quinolin-2(1H)-one Derivatives

SAR studies on various quinolin-2(1H)-one series have revealed several key insights into the influence of substituents on their cytotoxic activity:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the quinolin-2(1H)-one ring significantly impacts anticancer activity. Introducing aromatic or heteroaromatic rings at this position has been a common strategy to enhance cytotoxicity.

  • Substitution on the Benzenoid Ring (Positions 5, 6, 7, and 8): Electron-withdrawing groups, such as halogens or nitro groups, on the benzene ring of the quinoline nucleus can influence the molecule's electronic properties and its interaction with biological targets.[3] Conversely, electron-donating groups like methoxy substituents have also been shown to play a role in the anticancer activity of some quinoline derivatives.[4] The precise effect often depends on the specific biological target and the overall substitution pattern of the molecule.

  • N-Substitution (Position 1): Alkylation or arylation at the N1-position of the quinolin-2(1H)-one core can modulate the compound's lipophilicity and steric properties, which in turn affects its biological activity.

Inferences for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one Derivatives

Based on the general SAR principles for the broader quinolin-2(1H)-one class, we can hypothesize the following for the this compound scaffold:

  • The 4-methyl group is a relatively small substituent. Its impact on activity would likely be different from larger aryl or heteroaryl groups often seen in potent anticancer quinolinones.

  • The 5,8-dimethoxy substitution pattern is of particular interest. Methoxy groups can influence the molecule's conformation, solubility, and ability to form hydrogen bonds. Their presence at the 5 and 8 positions would create a specific electronic and steric environment that could be favorable for binding to certain biological targets.

  • The unsubstituted N1-position suggests the presence of a hydrogen bond donor, which could be critical for target interaction.

To establish a definitive SAR for this compound derivatives, a systematic study involving the synthesis and biological evaluation of a library of analogs would be necessary. This would involve modifications at various positions, including:

  • Variation of the 4-position substituent: Replacing the methyl group with other alkyl, aryl, or heteroaryl moieties.

  • Modification of the methoxy groups: Exploring the impact of other alkoxy groups or replacing them with different electron-donating or -withdrawing substituents.

  • Substitution at other positions on the benzenoid ring (6 and 7-positions).

  • N1-alkylation or arylation.

Below is a conceptual workflow for such a study.

SAR_Workflow Conceptual Workflow for SAR Studies cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis Core This compound Core Mod_R4 Vary R4 Substituent (e.g., Aryl, Heteroaryl) Core->Mod_R4 Mod_R58 Modify R5/R8 Substituents (e.g., -OH, -Cl, -NO2) Core->Mod_R58 Mod_N1 N1-Alkylation/Arylation Core->Mod_N1 Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Mod_R4->Cytotoxicity Mod_R58->Cytotoxicity Mod_N1->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Cytotoxicity->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Conceptual workflow for SAR studies.

Experimental Protocols

While specific experimental data for this compound derivatives is unavailable, the following are detailed methodologies for key experiments typically cited in the SAR evaluation of anticancer quinolinone analogs.

Synthesis of Quinolin-2(1H)-one Derivatives

A general and widely used method for the synthesis of 4-substituted-quinolin-2(1H)-ones is the Conrad-Limpach reaction or its variations.

General Procedure:

  • An appropriately substituted aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate for a 4-methylquinolinone) under acidic or thermal conditions to form an enamine intermediate.

  • The enamine is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to yield the quinolin-2(1H)-one core.

  • Further modifications, such as substitutions on the aromatic ring or at the N1-position, can be carried out in subsequent synthetic steps.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The synthesized quinolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Conclusion

While the direct SAR of this compound derivatives remains an unexplored area, the broader knowledge of the quinolin-2(1H)-one scaffold provides a solid foundation for future research. The principles of medicinal chemistry suggest that systematic structural modifications of this core, coupled with robust biological evaluation, could lead to the discovery of novel and potent anticancer agents. The development of a focused library of analogs and their subsequent screening are essential next steps to elucidate the specific SAR for this promising chemical series.

References

A Comparative Guide to Understanding Cross-Reactivity and Off-Target Effects of Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a small molecule of interest within various research contexts. However, a comprehensive, publicly available analysis of its cross-reactivity and off-target effects is not available at the time of this publication. This guide, therefore, aims to provide researchers with a framework for evaluating such properties for this and other quinolinone-based compounds. We will outline the critical importance of assessing target specificity, detail the experimental methodologies employed, and present illustrative data for a hypothetical quinolinone derivative to serve as a template for such investigations.

Introduction: The Imperative of Specificity in Drug Discovery

The efficacy and safety of any potential therapeutic agent are intrinsically linked to its specificity. While a compound may be designed to interact with a primary target, unintended interactions with other biological molecules, known as off-target effects, can lead to unforeseen biological consequences, ranging from diminished efficacy to adverse drug reactions. Cross-reactivity, a common source of off-target effects, occurs when a compound binds to proteins with similar structural motifs to the intended target, such as the ATP-binding pocket in protein kinases.

A thorough understanding of a compound's cross-reactivity and off-target profile is paramount for:

  • Accurate Interpretation of Experimental Results: Distinguishing between on-target and off-target driven phenotypes.

  • Predicting Potential Toxicities: Identifying potential adverse effects early in the development process.

  • Identifying Opportunities for Drug Repurposing: Discovering novel therapeutic applications based on off-target activities.

Given the absence of specific published data for this compound, this guide will provide a roadmap for the necessary investigations to characterize its selectivity profile.

Methodologies for Assessing Cross-Reactivity and Off-Target Effects

A multi-faceted approach is required to comprehensively profile a compound's specificity. Key experimental strategies include:

  • Broad-Panel Kinase Profiling: This is a primary screen to assess the selectivity of compounds targeting protein kinases. Large panels of recombinant kinases are used to determine the inhibitory activity of the compound against a wide array of the human kinome.

  • Receptor-Ligand Binding Assays: For compounds targeting receptors, panels of cloned human receptors, ion channels, and transporters are used to identify potential off-target binding.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding. It can be used in a proteome-wide manner to identify off-target interactions in an unbiased fashion.

  • Phenotypic Screening and High-Content Imaging: These approaches use automated microscopy to assess the effects of a compound on various cellular parameters, providing insights into its functional consequences and potential off-target-related cellular phenotypes.

  • In Vivo Safety Pharmacology Studies: These studies, typically conducted in animal models, evaluate the effects of a compound on major physiological systems (e.g., cardiovascular, central nervous, and respiratory systems) to identify potential safety liabilities.

Illustrative Data for a Hypothetical Quinolinone Compound: "Alloquinolinone A"

To demonstrate how cross-reactivity and off-target data are presented, we have generated a hypothetical dataset for a fictional quinolinone-based kinase inhibitor, "Alloquinolinone A."

Kinase FamilyTarget Kinase% Inhibition
Tyrosine Kinase Primary Target: TK-1 98%
TK-225%
TK-315%
Serine/Threonine Kinase STK-A75%
STK-B10%
STK-C5%
Other Lipid Kinase X55%
Atypical Kinase Y<5%

This is hypothetical data for illustrative purposes only.

Target ClassOff-TargetIC50 (µM)
GPCR Dopamine D2 Receptor> 10
Serotonin 5-HT2A Receptor8.5
Ion Channel hERG> 20
Enzyme Cyclooxygenase-2 (COX-2)2.5

This is hypothetical data for illustrative purposes only.

Experimental Protocols

  • Compound Preparation: Alloquinolinone A is dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: A panel of 300 recombinant human kinases is arrayed in a multi-well plate format.

  • Compound Dosing: Alloquinolinone A is added to the assay wells at a final concentration of 1 µM. A DMSO control is included.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a substrate specific to each kinase. The reaction is allowed to proceed for 60 minutes at 30°C.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the DMSO control.

  • Cell Culture: A relevant cell line (e.g., HEK293T) is cultured to 80% confluency.

  • Compound Treatment: Cells are treated with Alloquinolinone A at various concentrations (0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours.

  • Protein Lysate Preparation: Cells are harvested, and whole-cell lysates are prepared.

  • Western Blot Analysis: Protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against key signaling proteins from pathways potentially affected by the identified off-targets (e.g., downstream effectors of STK-A and COX-2).

  • Data Quantification: Band intensities are quantified using densitometry and normalized to a loading control.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cellular Assays cluster_in_vivo In Vivo Studies Compound Synthesis Compound Synthesis Kinase Panel Kinase Panel Compound Synthesis->Kinase Panel 1 µM Hit Identification Hit Identification Kinase Panel->Hit Identification >50% inhibition Cell-Based Assays Cell-Based Assays Hit Identification->Cell-Based Assays Dose-response Pathway Analysis Pathway Analysis Cell-Based Assays->Pathway Analysis Western Blot Animal Model Animal Model Pathway Analysis->Animal Model Efficacy & Safety

Caption: General workflow for assessing off-target effects.

Signaling_Pathway cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway TK-1 TK-1 Substrate A Substrate A TK-1->Substrate A Cell Proliferation Cell Proliferation Substrate A->Cell Proliferation STK-A STK-A Substrate B Substrate B STK-A->Substrate B Inflammation Inflammation Substrate B->Inflammation Alloquinolinone A Alloquinolinone A Alloquinolinone A->TK-1 Inhibition Alloquinolinone A->STK-A Off-target Inhibition

Caption: Hypothetical signaling pathway of Alloquinolinone A.

Conclusion and Future Directions

While this compound may hold promise in various research applications, its selectivity profile remains uncharacterized in the public domain. To advance the understanding and potential utility of this compound, it is imperative that comprehensive cross-reactivity and off-target studies are conducted. The methodologies and illustrative data presented in this guide provide a framework for such an evaluation. Researchers investigating this and other novel chemical entities are strongly encouraged to undertake these critical studies to ensure the generation of robust and translatable scientific knowledge.

Head-to-head comparison of different analytical techniques for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, a quinolinone derivative, requires a multi-faceted analytical approach to fully elucidate its structure, purity, and physicochemical properties. This guide provides a head-to-head comparison of various analytical techniques, offering supporting data and detailed experimental protocols for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.[1][2][3]

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire spectra using a proton-decoupling pulse sequence, a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and accumulate 1024-4096 scans.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software to establish proton-proton and proton-carbon correlations.

Data Presentation
Technique Parameter Observed Value for Similar Quinolinone Derivatives Information Gained
¹H NMR Chemical Shift (δ)Protons on the aromatic rings typically appear between 6.5-8.0 ppm. Methyl and methoxy protons appear in the upfield region (2.0-4.0 ppm).[4]Number of unique proton environments, electronic environment of protons, and proton-proton coupling.
¹³C NMR Chemical Shift (δ)Carbonyl carbons are highly deshielded (>160 ppm). Aromatic carbons appear between 100-150 ppm. Methyl and methoxy carbons are found in the upfield region (20-60 ppm).[4][5]Number of unique carbon atoms and their chemical environments.
COSY Cross-peaksCorrelations between adjacent protons.Reveals which protons are spin-coupled, helping to piece together molecular fragments.[2]
HSQC/HMBC Cross-peaksCorrelations between protons and directly attached (HSQC) or long-range (HMBC) carbons.Unambiguously assigns proton and carbon signals and confirms the overall carbon skeleton.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Weighing Solvent Dissolution in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer NMR Spectrometer (≥400 MHz) Tube->Spectrometer H1 1H NMR Spectrometer->H1 C13 13C NMR Spectrometer->C13 NMR_2D 2D NMR (COSY, etc.) Spectrometer->NMR_2D Processing Fourier Transform & Phasing H1->Processing C13->Processing NMR_2D->Processing Integration Peak Integration & Referencing Processing->Integration Assignment Spectral Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[4][6]

Experimental Protocol

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution can be directly infused into the mass spectrometer or introduced via a chromatographic system like HPLC or GC.

Instrumentation and Data Acquisition:

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule. Electron ionization (EI) may also be used, particularly with GC-MS.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers.

  • Data Acquisition: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight. For HRMS, the instrument is calibrated to ensure high mass accuracy.

Data Presentation
Technique Parameter Expected Value for C₁₂H₁₃NO₃ Information Gained
Low-Resolution MS [M+H]⁺m/z 220.1Confirmation of the nominal molecular weight.
High-Resolution MS (HRMS) Exact Mass of [M+H]⁺220.0968Determination of the elemental formula (C₁₂H₁₄NO₃⁺).[6]
MS/MS Fragment IonsFragmentation may involve the loss of methyl groups (-15 Da) or methoxy groups (-31 Da).Structural information based on characteristic fragmentation patterns.

Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output & Interpretation Sample Sample Dissolution (e.g., Methanol) Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum MW Molecular Weight Determination Spectrum->MW Formula Elemental Formula (from HRMS) MW->Formula

Caption: Workflow for mass spectrometric analysis.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can confirm the connectivity, stereochemistry, and intermolecular interactions of this compound.[7][8]

Experimental Protocol

Sample Preparation:

  • Grow single crystals of the compound. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[8]

  • Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

Instrumentation and Data Acquisition:

  • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection: The crystal is cooled (often to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Data Processing and Structure Solution:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • The structural model is refined against the experimental data to determine atomic positions, bond lengths, and bond angles.

Data Presentation
Parameter Example Data for a Quinolinone Derivative Information Gained
Crystal System TriclinicThe basic symmetry of the crystal lattice.[8]
Space Group P-1The specific symmetry operations that describe the arrangement of molecules in the unit cell.[8]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.[8]
Bond Lengths/Angles C=O: ~1.23 Å, C-N: ~1.38 ÅPrecise measurement of all bond lengths and angles, confirming the molecular geometry.
Intermolecular Interactions Hydrogen bonding, π-π stackingReveals how molecules pack in the solid state.

Logical Relationships Diagram

XRay_Logic cluster_exp Experiment cluster_calc Calculation & Refinement cluster_result Final Structure Crystal Single Crystal Growth Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Phase Phase Problem Solution (Electron Density Map) Diffraction->Phase Model Model Building Phase->Model Refinement Structural Refinement Model->Refinement Structure 3D Molecular Structure (Bond Lengths, Angles) Refinement->Structure Packing Crystal Packing & Intermolecular Forces Structure->Packing

Caption: Logical relationships in X-ray crystallography.

Other Supporting Techniques

While NMR, MS, and X-ray crystallography provide the core structural information, other techniques are vital for assessing purity and confirming functional groups.

Technique Principle Experimental Data Application in Characterization
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Characteristic peaks for C=O (amide), C-O (ether), C=C (aromatic), and N-H bonds.[9]Rapid confirmation of key functional groups present in the molecule.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light, corresponding to electronic transitions.Provides the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore system.[10]Confirms the presence of the conjugated quinolinone system and can be used for quantitative analysis.
Chromatography (TLC, GC, HPLC) Separates components of a mixture based on differential partitioning between a stationary and a mobile phase.TLC: Rƒ value. GC/HPLC: Retention time and peak purity.[2][11]Assesses the purity of the compound and can be used to monitor reaction progress during synthesis.

By employing a combination of these analytical techniques, a complete and unambiguous characterization of this compound can be achieved, providing the robust data package required for research and drug development endeavors.

References

Comparative analysis of the photophysical properties of fluorescent quinolinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Photophysical Properties of Fluorescent Quinolinone Derivatives

This guide provides a comparative analysis of the photophysical properties of various fluorescent quinolinone derivatives, intended for researchers, scientists, and professionals in drug development. Quinoline-based scaffolds are widely explored as molecular probes and chemosensors due to their compelling biological, photophysical, and pharmacological characteristics[1][2]. Their intrinsic photoluminescence makes them valuable as fluorescent labels for observing biological systems[3]. This analysis summarizes key performance metrics from recent studies, details the experimental protocols used for their characterization, and visualizes the analytical workflow.

Data Presentation: A Comparative Overview

The performance of fluorescent probes is dictated by several key photophysical parameters, including the maximum absorption (λabs) and emission (λem) wavelengths, the Stokes shift (the difference between λem and λabs), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). A larger Stokes shift is often desirable to minimize self-absorption, while a high quantum yield signifies greater emission efficiency.

The tables below summarize these properties for several recently synthesized quinolinone derivatives, highlighting the influence of chemical structure and solvent environment.

Table 1: Photophysical Properties of Trifluoromethylated Quinoline-Phenol Schiff Bases in Various Solvents

These derivatives demonstrate how substitutions on the quinoline core and the choice of solvent can tune the photophysical response. Generally, higher Stokes shifts are observed in more polar solvents like DMSO and MeOH[4].

CompoundSolventλabs (nm)ε (x 104 M-1cm-1)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
3aa CHCl33821.83451690.44
DMSO3902.105001100.35
MeOH3851.95480950.40
3be CHCl34051.55464590.80
DMSO4121.685621500.75
MeOH4081.635381300.85
3fa CHCl33802.05465850.12
DMSO3852.235101250.20
MeOH3822.174901080.13

Data sourced from a 2021 study on novel trifluoromethylated quinoline-phenol Schiff bases[4].

Table 2: Comparison of Selected High-Performance Quinolinone and Related Derivatives

This table contrasts various quinolinone derivatives, showcasing a range of performance from moderate to very high quantum yields and lifetimes, suitable for different applications like photocatalysis or high-contrast bioimaging.

Derivative Name/ClassKey Featureλem (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)Key Application/Finding
PAV-5 (2-Quinolinone)Low Quantum YieldN/A0.023 (2.3%)N/APromising for photocatalysis where energy retention is preferred over re-emission[5].
PAV-3 (2-Quinolinone)Higher Quantum YieldN/A0.171 (17.1%)N/ACompared with PAV-5 for photocatalytic potential[5].
Compound 6 (Schiff Base)Solid-State EmissionN/A0.036 (3.6%)N/AExhibited the strongest fluorescence intensity in its series[3].
1-methyl-7-amino-quinolinium High PerformanceN/A0.7 - 0.812 - 13Highly suitable for Fluorescence Lifetime Imaging (FLIM) due to high ΦF and long τ[6].
9aH-tribenzoquinolizine NIR Emission6740.152 (15.2%)10.1Features a large Stokes shift (197 nm), ideal for live-cell imaging with minimal phototoxicity[7].

Experimental Protocols

The characterization of fluorescent molecules relies on a set of standard spectroscopic techniques. The methodologies outlined below are representative of the procedures used to obtain the data presented above.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light (λabs) and its molar absorptivity (ε), which is a measure of how strongly it absorbs light.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation : The quinolinone derivative is dissolved in a spectroscopic-grade solvent (e.g., ethanol, DMSO, chloroform) to a known concentration, typically in the micromolar range (e.g., 1.50 x 10-5 M)[4]. The solution is placed in a 1 cm path length quartz cuvette.

  • Measurement : The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance is identified as λabs. Molar absorptivity is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

This method measures the emission spectrum of a compound, identifying the wavelength of maximum fluorescence intensity (λem) and allowing for the calculation of the fluorescence quantum yield.

  • Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).

  • Measurement of Emission Spectrum : The sample is excited at its λabs (or a nearby wavelength). The emission intensity is scanned across a range of wavelengths longer than the excitation wavelength to generate the emission spectrum and determine λem.

  • Determination of Fluorescence Quantum Yield (ΦF) : The relative method is most common[5][8]. The quantum yield of the sample (Φs) is calculated by comparing its integrated fluorescence intensity to that of a well-characterized standard (Φr) with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene[9]). The governing equation is:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent[5][8]. To minimize errors, absorbance of both sample and standard solutions is typically kept below 0.1 at the excitation wavelength.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a critical parameter for applications like FLIM.

  • Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a widely used technique. It requires a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics.

  • Measurement : The sample is excited by a short pulse of light. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons. By repeating this process millions of times, a histogram of photon arrival times is built.

  • Analysis : The decay of fluorescence intensity over time is plotted. This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive photophysical analysis of a novel quinolinone derivative.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Application A Design & Synthesis of Quinolinone Derivative B Purification & Structural Confirmation (NMR, HRMS) A->B C Prepare Solutions (Varying Solvents) B->C D UV-Vis Spectroscopy C->D E Fluorescence Spectroscopy D->E G Determine λ_abs, ε D->G F Lifetime Measurement (TCSPC) E->F H Determine λ_em, Stokes Shift, Quantum Yield (Φ_F) E->H I Determine Fluorescence Lifetime (τ) F->I J Comparative Analysis & Structure-Property Relationship G->J H->J I->J K Application Testing (e.g., Bioimaging) J->K

Caption: Workflow for photophysical analysis of new quinolinone fluorophores.

References

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